Fructose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UYFOZJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891553 | |
| Record name | Fructose 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15978-08-2 | |
| Record name | Fructose 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
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| Record name | Fructose 1-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymology of Fructose 1 Phosphate Metabolism
Fructose (B13574) Phosphorylation to Fructose-1-phosphate
The conversion of fructose to fructose-1-phosphate is a critical step in its metabolism, primarily carried out by ketohexokinase, also known as fructokinase. diabetesjournals.orgontosight.ai This enzymatic reaction effectively traps fructose within the cells for further processing. wikipedia.org
Ketohexokinase (Fructokinase) Activity and Isoforms
Ketohexokinase (KHK) is the principal enzyme responsible for the phosphorylation of fructose. google.com It catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to fructose, yielding fructose-1-phosphate and adenosine diphosphate (B83284) (ADP). activemotif.com
Two major isoforms of ketohexokinase, KHK-A and KHK-C, are produced through alternative splicing of the KHK gene. diabetesjournals.orgnih.gov These isoforms exhibit distinct tissue distribution and substrate affinity. diabetesjournals.orgnih.gov
KHK-C: This isoform is predominantly found in the liver, kidney, and small intestine. frontiersin.orgdiabetesjournals.orgpnas.org It has a high affinity for fructose, with a low Michaelis constant (Km), making it the primary enzyme for dietary fructose metabolism. activemotif.comnih.govphysiology.org
KHK-A: KHK-A is expressed at lower levels in a wider range of tissues, including skeletal muscle. diabetesjournals.orggoogle.compnas.org It has a significantly lower affinity for fructose (a higher Km) compared to KHK-C. diabetesjournals.orgphysiology.org While both isoforms can metabolize fructose, KHK-A does so at a much slower rate. pnas.orgnih.gov
Table 1: Comparison of KHK Isoforms
| Feature | KHK-A | KHK-C |
|---|---|---|
| Primary Distribution | Ubiquitous, higher in skeletal muscle diabetesjournals.orggoogle.compnas.org | Liver, kidney, small intestine frontiersin.orgdiabetesjournals.orgpnas.org |
| Affinity for Fructose | Low (High Km) diabetesjournals.orgphysiology.org | High (Low Km) activemotif.comnih.govphysiology.org |
| Metabolic Rate | Slow pnas.orgnih.gov | Rapid nih.gov |
A key characteristic of fructose metabolism is the absence of a negative feedback mechanism to regulate the activity of ketohexokinase. mdpi.comnih.govmdpi.com Unlike the tight regulation of glucose metabolism, where high levels of glucose-6-phosphate inhibit hexokinase, the rapid phosphorylation of fructose by KHK proceeds without such control. nih.govgoogle.com This lack of feedback inhibition can lead to a rapid influx of fructose-derived metabolites into the downstream metabolic pathways. nih.govjci.org
Minor Pathways of Fructose Phosphorylation
While ketohexokinase is the primary enzyme for fructose phosphorylation, other enzymes can contribute to this process, albeit to a lesser extent.
Hexokinases, the enzymes that phosphorylate glucose, can also phosphorylate fructose to fructose-6-phosphate (B1210287). wikipedia.orggpnotebook.com However, hexokinases generally have a much lower affinity for fructose compared to glucose. pnas.org In most tissues, under normal physiological conditions, the contribution of hexokinase to fructose metabolism is considered minor. wikipedia.org In individuals with essential fructosuria, a condition caused by a deficiency in ketohexokinase, the metabolism of fructose by hexokinase becomes the primary pathway. wikipedia.org The liver's primary hexokinase, glucokinase (hexokinase IV), has a particularly high Km for fructose, making its role in fructose phosphorylation minimal under normal circumstances. wikipedia.org
Cleavage of Fructose-1-phosphate
The initial and rate-limiting step in the metabolism of fructose-1-phosphate is its cleavage into two three-carbon molecules. This reaction is catalyzed by the enzyme aldolase (B8822740) B.
Downstream Metabolism of Fructose-1-phosphate Cleavage Products
The products of fructose-1-phosphate cleavage, glyceraldehyde and dihydroxyacetone phosphate, are further metabolized to enter the central pathways of glucose metabolism.
Glyceraldehyde Kinase (Triokinase) Activity
The glyceraldehyde produced from the aldolase B reaction is phosphorylated to glyceraldehyde-3-phosphate (G3P) by the enzyme glyceraldehyde kinase, also known as triokinase. frontiersin.orgthemedicalbiochemistrypage.org This reaction requires ATP as the phosphate donor. wikipedia.org Triokinase is a crucial enzyme as it directs the carbon skeleton of glyceraldehyde into glycolysis. themedicalbiochemistrypage.org The enzyme is encoded by the TKFC gene and is a homodimeric protein. mdpi.com Triokinase activity is essential for the complete metabolism of fructose, as the G3P formed can then be isomerized to DHAP or continue through the glycolytic pathway. themedicalbiochemistrypage.org Under normal physiological conditions, triokinase is considered to be fully active. frontiersin.org
| Enzyme | Substrate(s) | Product(s) | Function |
| Aldolase B | Fructose-1-phosphate | Glyceraldehyde, Dihydroxyacetone phosphate | Cleavage of F1P wikipedia.org |
| Glyceraldehyde Kinase (Triokinase) | Glyceraldehyde, ATP | Glyceraldehyde-3-phosphate, ADP | Phosphorylation of glyceraldehyde wikipedia.org |
Triosephosphate Isomerase Activity
Triosephosphate isomerase (TPI or TIM) is a vital enzyme in the glycolytic pathway, where it catalyzes the reversible interconversion of two triose phosphate isomers: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.orgontosight.ai This isomerization is a critical step that ensures the complete catabolism of glucose for energy production. wikipedia.orgontosight.ai
The enzyme is a homodimer, with each subunit containing a highly conserved active site. proteopedia.org The catalytic mechanism involves an enediol intermediate, facilitated by key amino acid residues, including a catalytic glutamic acid and histidine. wikipedia.orgnih.govproteopedia.org A flexible loop region of the enzyme closes over the active site upon substrate binding, which is crucial for stabilizing the transition state and preventing the formation of a toxic byproduct, methylglyoxal. wikipedia.orgproteopedia.org TPI is considered a "perfectly evolved" enzyme, as its reaction rate is limited only by the diffusion of its substrate into the active site. wikipedia.org
Interconversion of Dihydroxyacetone Phosphate and Glyceraldehyde-3-phosphate
The interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) is a reversible reaction catalyzed by triosephosphate isomerase. ontosight.aivaia.com While the equilibrium of this reaction favors the formation of DHAP, the continuous consumption of GAP in the subsequent steps of glycolysis drives the reaction forward, ensuring a steady supply of GAP for the pathway to proceed. wikipedia.orgvaia.com This dynamic equilibrium is essential for the efficient flow of metabolites through glycolysis. ontosight.ai The reaction is a critical juncture in glycolysis, as it funnels the two three-carbon products of fructose-1,6-bisphosphate cleavage into a single pathway for energy extraction. reed.edu
| Reactant | Product | Enzyme | Reversibility |
| Dihydroxyacetone phosphate (DHAP) | D-Glyceraldehyde-3-phosphate (GAP) | Triosephosphate Isomerase | Reversible |
Other Enzymes Influenced by Fructose-1-phosphate
Fructose-1-phosphate acts as an allosteric regulator for several key enzymes involved in glucose and glycogen (B147801) metabolism, thereby coordinating the metabolic flux in response to fructose availability.
Glucokinase (GCK), the primary enzyme responsible for glucose phosphorylation in the liver, is regulated by its interaction with the glucokinase regulatory protein (GCKR). mdpi.comuniprot.org In the fasting state, GCKR binds to GCK and sequesters it in the nucleus, rendering it inactive. uniprot.orgfrontiersin.org The binding of GCKR to GCK is enhanced by fructose-6-phosphate. mdpi.comnih.gov Conversely, fructose-1-phosphate antagonizes the inhibitory effect of GCKR. mdpi.commdpi.com When fructose is metabolized and fructose-1-phosphate levels rise, it binds to GCKR, causing a conformational change that leads to the dissociation of the GCK-GCKR complex. frontiersin.org This releases GCK into the cytoplasm, where it can actively phosphorylate glucose, thus promoting glucose uptake and metabolism in the liver. frontiersin.orgmdpi.com
Pyruvate (B1213749) kinase, which catalyzes the final and irreversible step of glycolysis, is subject to allosteric regulation. wikipedia.org While the primary allosteric activator of pyruvate kinase is fructose-1,6-bisphosphate (FBP), studies on yeast pyruvate kinase have shown that fructose-1-phosphate can also act as a weak activator. researchgate.netacs.org The activation by FBP is a classic example of feed-forward activation, where a product of an earlier step in the pathway stimulates a later enzyme. wikipedia.org The allosteric binding site for these activators is distinct from the active site and is located in the regulatory domain of the enzyme. researchgate.netnih.gov This activation ensures that the glycolytic flux is efficiently converted to pyruvate. bu.edu
Fructose-1-phosphate has been shown to play a role in the activation of glycogen synthase, the key enzyme in glycogen synthesis. portlandpress.com Research indicates that the accumulation of fructose-1-phosphate can promote the activation of glycogen synthase. portlandpress.com Specifically, fructose-1-phosphate can increase the activity of the less active form of the enzyme, glycogen synthase b, by increasing its affinity for its substrate, UDP-glucose. portlandpress.com This effect is observed in the presence of glucose-6-phosphate, another allosteric activator of glycogen synthase. portlandpress.com
In contrast to its activating effect on glycogen synthesis, fructose-1-phosphate inhibits glycogenolysis by targeting glycogen phosphorylase, the enzyme responsible for glycogen breakdown. mdpi.comdiabetesjournals.org Fructose-1-phosphate acts as a competitive inhibitor of glycogen phosphorylase with respect to its substrate, inorganic phosphate (Pi). diabetesjournals.orgdiabetesjournals.org This inhibition is one of the mechanisms by which fructose administration can lead to a decrease in the breakdown of liver glycogen. diabetesjournals.orgcapes.gov.br However, the regulation of glycogen phosphorylase by fructose metabolites is complex, with some studies suggesting a more nuanced role. diabetesjournals.org Research on human liver glycogen phosphorylase a has indicated that fructose-1-phosphate is only a minor inhibitor. physiology.org
| Enzyme | Effect of Fructose-1-phosphate |
| Glucokinase (via GCKR) | Activation |
| Pyruvate Kinase | Weak Activation |
| Glycogen Synthase | Activation |
| Glycogen Phosphorylase | Inhibition |
Mannose-6-phosphate (B13060355) Isomerase (MPI) Inhibition by Fructose-1-phosphate
Fructose-1-phosphate (F1P) has been identified as a potent competitive inhibitor of mannose-6-phosphate isomerase (MPI, EC 5.3.1.8), also known as phosphomannose isomerase (PMI). nih.govsciety.org This enzyme catalyzes the reversible interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P), a crucial step in the N-glycosylation pathway. nih.govwikipedia.org The accumulation of F1P, particularly in conditions like hereditary fructose intolerance (HFI) where the enzyme aldolase B is deficient, leads to this significant inhibition. nih.govmdpi.com
Research has established that F1P competitively binds to MPI, thereby hindering its normal function. sciety.orgresearchgate.net This inhibition disrupts the synthesis of GDP-mannose, a key precursor for protein N-glycosylation. wikipedia.orgresearchgate.net The consequences of this enzymatic blockade are notable, leading to defective N-glycosylation, which manifests as abnormalities in serum proteins like sialotransferrins. nih.gov This finding provides a molecular explanation for the glycosylation disturbances observed in untreated HFI patients. nih.gov The inhibitory constant (Ki) for F1P on MPI has been determined to be approximately 40 μM, highlighting its potency as an inhibitor. nih.gov This inhibition of MPI by F1P links the metabolism of fructose directly to the cellular machinery for protein modification, revealing a significant metabolic cross-talk. sciety.orgmdpi.com
Table 1: Research Findings on MPI Inhibition by Fructose-1-phosphate
| Parameter | Finding | Source(s) |
|---|---|---|
| Inhibitor | Fructose-1-phosphate (F1P) | nih.gov |
| Enzyme | Mannose-6-phosphate Isomerase (MPI) / Phosphomannose Isomerase (PMI) | nih.govwikipedia.org |
| Type of Inhibition | Competitive | nih.govsciety.org |
| Inhibitory Constant (Ki) | ~ 40 μM | nih.gov |
| Mechanism | F1P accumulation, particularly in aldolase B deficiency, inhibits MPI. nih.govmdpi.com This disrupts the conversion of mannose-6-phosphate to fructose-6-phosphate. wikipedia.org | |
| Consequence | Impaired synthesis of GDP-mannose, leading to defective protein N-glycosylation and endoplasmic reticulum (ER) stress. sciety.orgresearchgate.netresearchgate.net |
Adenylate Deaminase Activation by Fructose-1-phosphate-Induced ATP Depletion
The metabolism of fructose, particularly its initial phosphorylation to fructose-1-phosphate (F1P) by fructokinase (ketohexokinase), is a rapid process that can lead to a significant depletion of intracellular adenosine triphosphate (ATP) and inorganic phosphate (Pi). mdpi.comfrontiersin.orgrupress.org Fructokinase has a high maximum velocity (Vmax) and is not subject to the same feedback inhibition as the enzymes in glucose metabolism, causing it to act as a sink for cellular phosphate. rupress.orgwikipedia.orgplos.org This rapid consumption of ATP for fructose phosphorylation outpaces ATP regeneration, resulting in a sharp drop in cellular ATP levels and the sequestration of inorganic phosphate in the form of F1P. rupress.orgnih.govwikipedia.org
This depletion of the intracellular phosphate pool triggers the activation of adenosine monophosphate (AMP) deaminase, also known as adenylate deaminase. mdpi.commdpi.comfrontiersin.org Low levels of inorganic phosphate release the inhibition on AMP deaminase. basicmedicalkey.com The activation of this enzyme is a cellular response to restore phosphate levels. mdpi.com AMP deaminase catalyzes the conversion of AMP to inosine (B1671953) monophosphate (IMP) and ammonia. frontiersin.orgbasicmedicalkey.com This process stimulates the degradation of purine (B94841) nucleotides in an attempt to replenish the inorganic phosphate pool. mdpi.commdpi.com The resulting IMP is further catabolized, leading to the accumulation of uric acid as a by-product. mdpi.comfrontiersin.orgplos.org This entire cascade—from rapid F1P formation to ATP depletion and subsequent AMP deaminase activation—is a key feature of hepatic fructose metabolism and is particularly pronounced in conditions of high fructose load or in genetic disorders such as HFI. mdpi.comfrontiersin.orgwikipedia.org
Table 2: Effects of Fructose-1-Phosphate on Cellular Nucleotide Metabolism
| Event | Description | Consequence | Source(s) |
|---|---|---|---|
| Fructose Phosphorylation | Fructokinase rapidly phosphorylates fructose to Fructose-1-phosphate. | Acts as a sink for cellular phosphate, consuming ATP. | rupress.orgwikipedia.orgplos.org |
| ATP & Phosphate Depletion | Rapid F1P formation leads to a sharp decrease in intracellular ATP and inorganic phosphate (Pi). | Impairs ATP-dependent cellular functions and biosynthetic pathways. | mdpi.comrupress.orgnih.govwikipedia.org |
| AMP Deaminase Activation | Low intracellular phosphate levels activate AMP deaminase. | Initiates purine nucleotide degradation to restore Pi levels. | mdpi.commdpi.comfrontiersin.orgbasicmedicalkey.com |
| AMP to IMP Conversion | Activated AMP deaminase converts AMP to Inosine Monophosphate (IMP). | Further degradation of IMP leads to the production of uric acid. | mdpi.comfrontiersin.orgbasicmedicalkey.com |
Metabolic Pathways Involving Fructose 1 Phosphate
Fructolysis Pathway in Hepatic Tissue
The primary pathway for fructose (B13574) metabolism in the liver is termed fructolysis. This process is initiated by the enzyme fructokinase (also known as ketohexokinase), which phosphorylates fructose to form fructose-1-phosphate. mdpi.comgssiweb.org This reaction is rapid and essentially traps fructose within the hepatocytes for further metabolism. wikipedia.orgwikipedia.org
Subsequently, the enzyme aldolase (B8822740) B cleaves fructose-1-phosphate into two triose-phosphate molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. gssiweb.orgumaryland.edu DHAP can directly enter the glycolytic or gluconeogenic pathways. microbenotes.com Glyceraldehyde, however, requires phosphorylation by triose kinase to form glyceraldehyde-3-phosphate before it can be further metabolized. gssiweb.orgpixorize.com
The key enzymes involved in hepatic fructolysis are summarized in the table below:
| Enzyme | Reaction Catalyzed | Product(s) |
| Fructokinase (Ketohexokinase) | Fructose + ATP → Fructose-1-phosphate + ADP | Fructose-1-phosphate |
| Aldolase B | Fructose-1-phosphate → Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde | Dihydroxyacetone phosphate, Glyceraldehyde |
| Triose Kinase | Glyceraldehyde + ATP → Glyceraldehyde-3-phosphate + ADP | Glyceraldehyde-3-phosphate |
Intersection with Glycolysis and Gluconeogenesis
The products of fructolysis, DHAP and glyceraldehyde-3-phosphate, are intermediates of glycolysis and gluconeogenesis. gssiweb.orgnih.gov This allows the carbon skeleton of fructose to be directed towards several metabolic fates, including energy production through glycolysis, glucose synthesis via gluconeogenesis, or glycogen (B147801) storage. nih.gov In resting individuals, a significant portion of ingested fructose is converted to glucose in the liver. gssiweb.org
Fructose-1-phosphate Metabolites Bypassing Phosphofructokinase Regulation
A crucial aspect of fructose metabolism is that its entry into the glycolytic pathway bypasses the major rate-limiting step catalyzed by phosphofructokinase-1 (PFK-1). microbenotes.comnih.gov PFK-1 is tightly regulated by cellular energy status, primarily through allosteric inhibition by ATP and citrate (B86180). gssiweb.org Since the triose phosphates generated from fructose-1-phosphate enter glycolysis downstream of PFK-1, fructolysis can proceed in an unregulated manner, even when cellular energy levels are high. gssiweb.orgnih.gov This lack of a negative feedback loop can lead to a rapid and substantial influx of substrates into the lower part of glycolysis. nih.govlibretexts.org
Fructose-1-phosphate as a Precursor for De Novo Lipogenesis (DNL)
The unregulated nature of fructolysis makes fructose a highly lipogenic substrate. nih.gov The abundance of triose phosphates derived from fructose-1-phosphate provides the building blocks for the synthesis of fatty acids and triglycerides in the liver, a process known as de novo lipogenesis (DNL). mdpi.comnih.gov
Triose Phosphate Contribution to Fatty Acid Synthesis
The glyceraldehyde-3-phosphate and dihydroxyacetone phosphate produced from fructose-1-phosphate can be converted to acetyl-CoA, the primary substrate for fatty acid synthesis. mdpi.comrsc.org Dihydroxyacetone phosphate can also be reduced to glycerol-3-phosphate, which serves as the backbone for the esterification of fatty acids into triglycerides. rsc.org The increased availability of these precursors from fructose metabolism can drive the rate of DNL. nih.gov
Triglyceride Accumulation
The enhanced DNL resulting from high fructose intake can lead to the accumulation of triglycerides within the liver, a condition known as hepatic steatosis. nih.govfrontiersin.org This is due to both an increased synthesis of fatty acids and their subsequent esterification into triglycerides. nih.govrsc.org The liver may then export these triglycerides in the form of very-low-density lipoproteins (VLDL), which can contribute to elevated plasma triglyceride levels. frontiersin.orgmdpi.com Studies have shown that diets high in fructose can increase hepatic DNL and lead to hypertriglyceridemia. mdpi.comnih.gov
Role in Glycogenesis
Fructose-1-phosphate also plays a role in promoting glycogen synthesis (glycogenesis) in the liver. wikipedia.orgnih.gov There are a couple of mechanisms by which this occurs:
Activation of Glucokinase: Fructose-1-phosphate can allosterically activate glucokinase by promoting its release from the glucokinase regulatory protein (GKRP). nih.govnih.gov This enhances the phosphorylation of glucose to glucose-6-phosphate, a key precursor for glycogen synthesis. nih.gov
Provision of Substrate: The triose phosphates generated from fructolysis can be converted to glucose-6-phosphate via the gluconeogenic pathway, which can then be incorporated into glycogen. wikipedia.org Studies have shown that a significant portion of ingested fructose can be stored as hepatic glycogen. gssiweb.orgwikipedia.org
Modulation of Glycogen Synthase: Fructose-1-phosphate has been shown to increase the activity of glycogen synthase, the enzyme responsible for polymerizing glucose units into glycogen. portlandpress.com It achieves this by increasing the enzyme's affinity for its substrate, UDP-glucose. portlandpress.com
This stimulation of glycogen synthesis by fructose can be particularly efficient, even with small, "catalytic" amounts of fructose co-ingested with glucose. gssiweb.org
Contribution to Oxidative Phosphorylation
Fructose-1-phosphate (F1P) has a multifaceted and complex relationship with oxidative phosphorylation, the primary cellular process for ATP production. Its contribution is not direct but occurs through several indirect mechanisms that can be both stimulatory and inhibitory, depending on the cellular context and metabolic state.
The metabolism of F1P provides substrates that can fuel the tricarboxylic acid (TCA) cycle, which is intrinsically linked to oxidative phosphorylation. Following its formation from fructose via the enzyme fructokinase, F1P is cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP). wikipedia.org These three-carbon molecules are subsequently converted into glyceraldehyde-3-phosphate, an intermediate of glycolysis. wikipedia.org The glycolytic pathway continues to metabolize glyceraldehyde-3-phosphate into pyruvate (B1213749), which can then enter the mitochondria. wikipedia.orgtaylorandfrancis.com Inside the mitochondria, pyruvate is converted to acetyl-CoA, the primary entry point into the TCA cycle. The TCA cycle generates reducing equivalents in the form of NADH and FADH₂, which are essential electron donors for the electron transport chain, thereby driving oxidative phosphorylation and ATP synthesis.
However, the rapid phosphorylation of fructose into F1P in the liver can impose a significant metabolic burden. taylorandfrancis.com This process is ATP-dependent and can lead to a rapid depletion of intracellular inorganic phosphate (Pi) and ATP. taylorandfrancis.comnih.govmdpi.com The sequestration of inorganic phosphate into F1P is a critical factor, as Pi is a necessary substrate for ATP synthase, the enzyme that generates ATP during oxidative phosphorylation. Consequently, a massive influx of fructose can lead to the impairment of ATP synthesis by limiting the availability of phosphate, which in turn can hinder the ability of liver mitochondria to perform oxidative phosphorylation. nih.gov
Studies on hepatocytes have demonstrated that exposure to excess fructose can significantly impair mitochondrial respiration. One study found that fructose exposure inhibited aconitase and glutamate-oxaloacetate transaminase (GOT) activity. oatext.comoatext.com This led to a reduction in mitochondrial respiration at various states, including LEAK (basal respiration), OXPHOS (ATP-linked respiration), and ETS (maximal electron transport system capacity), particularly when glutamate (B1630785) and malate (B86768) were used as respiratory substrates. oatext.comoatext.com
Conversely, in certain cellular environments, such as tumor endothelial cells, fructose metabolism has been shown to have a stimulatory effect on mitochondrial respiration. In this context, fructose metabolism, initiated by its conversion to F1P, can activate signaling pathways like the AMPK pathway, leading to enhanced mitochondrial respiration and ATP production to support processes like angiogenesis. nih.gov This highlights the context-dependent role of fructose metabolism in modulating oxidative phosphorylation.
The following table summarizes research findings on the impact of fructose metabolism on key mitochondrial parameters.
| Parameter | Effect of Excess Fructose Exposure | Quantitative Finding | Reference |
| Aconitase Activity | Inhibition | 35% decrease | oatext.comoatext.com |
| Glutamate-Oxaloacetate Transaminase (GOT) Activity | Inhibition | 47% decrease | oatext.comoatext.com |
| Mitochondrial Respiration (with Glutamate+Malate) | Reduction | Decreased oxygen flux in LEAK, OXPHOS, and ETS states | oatext.comoatext.com |
| Mitochondrial Respiration (in Tumor Endothelial Cells) | Stimulation | Increased mitochondrial respiration and ATP production | nih.gov |
Regulation and Signaling Roles of Fructose 1 Phosphate
Allosteric Modulation by Fructose-1-phosphate
Fructose-1-phosphate exerts significant control over metabolic pathways through the allosteric regulation of several key enzymes. This non-covalent binding to enzymes at sites distinct from the active site induces conformational changes that alter their catalytic activity.
One of the primary targets of F-1-P allosteric modulation is glucokinase (GCK) . F-1-P acts as a positive allosteric modulator of GCK by promoting its dissociation from the glucokinase regulatory protein (GKRP), to which it is bound in an inactive state within the nucleus. nih.govnih.gov This dissociation allows GCK to translocate to the cytoplasm and phosphorylate glucose, thereby stimulating hepatic glucose uptake and glycogen (B147801) synthesis. nih.gov
F-1-P also allosterically inhibits hepatic glycogen phosphorylase , the enzyme responsible for glycogenolysis. nih.govnih.gov This inhibition contributes to the accumulation of glycogen in the liver, particularly after a fructose-containing meal. nih.gov
Furthermore, F-1-P allosterically activates pyruvate (B1213749) kinase , a key regulatory enzyme in glycolysis. nih.gov This activation enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby increasing the flux through the later stages of glycolysis and contributing to elevated lactate (B86563) levels following fructose (B13574) consumption. nih.gov In some bacteria, F-1-P acts as an effector molecule for the transcriptional regulator Cra, modulating its DNA binding affinity and thereby controlling the expression of genes involved in fructose metabolism. biorxiv.orgresearchgate.net
Transcriptional Regulation of Metabolic Genes
Fructose-1-phosphate plays a crucial role in regulating the expression of genes involved in carbohydrate and lipid metabolism. This regulation is primarily mediated through the activation of specific transcription factors. In the liver, fructose metabolism activates transcription factors such as carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP-1c), along with their coactivator peroxisome proliferator-activated receptor-β (PGC1β). nih.govresearchgate.net This coordinated activation leads to the upregulation of pathways that promote fructolysis, glycolysis, lipogenesis, and glucose production. nih.govresearchgate.net
Carbohydrate-Responsive Element-Binding Protein (ChREBP) Activation
Fructose consumption robustly activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP) in key metabolic tissues like the liver and small intestine. researchgate.net The activation of ChREBP is driven by an increase in the intracellular concentration of fructose metabolites, including fructose-1-phosphate. researchgate.netnih.gov Activated ChREBP then stimulates the expression of a wide array of genes involved in both adaptive and maladaptive metabolic responses. researchgate.net
Specifically, ChREBP activation by fructose leads to increased expression of genes involved in:
Glycolysis and Fructolysis: This includes enzymes that facilitate the breakdown of fructose and glucose. researchgate.netnih.gov
De Novo Lipogenesis: ChREBP upregulates key lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), promoting the synthesis of fatty acids. researchgate.netnih.gov
Glucose Production: Fructose-induced ChREBP activation can also increase the expression of glucose-6-phosphatase (G6pc), a key enzyme in hepatic glucose production. researchgate.netnih.gov
The activation of ChREBP by fructose can occur through various proposed mechanisms, including an increase in the concentration of xylulose-5-phosphate (X-5-P), a metabolite of the pentose (B10789219) phosphate (B84403) pathway, which in turn activates a phosphatase that dephosphorylates and activates ChREBP. nih.gov However, studies have also shown that ChREBP can be activated independently of X-5-P, suggesting other direct or indirect roles for fructose metabolites like F-1-P. nih.govnih.gov
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) Activation
Fructose intake is a potent inducer of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) , a master transcriptional regulator of lipogenesis. mdpi.comdergipark.org.tr The activation of SREBP-1c by fructose contributes significantly to the development of hepatic steatosis (fatty liver). dergipark.org.tr
The metabolism of fructose leads to an increase in acetyl-CoA, the substrate for de novo lipogenesis, which in turn activates SREBP-1c. dergipark.org.tr Activated SREBP-1c then upregulates the expression of a suite of genes involved in fatty acid and triglyceride synthesis, including:
Acetyl-CoA carboxylase (ACC) dergipark.org.tr
Fatty acid synthase (FAS) dergipark.org.tr
Stearoyl-CoA desaturase 1 (SCD1) dergipark.org.tr
ATP citrate (B86180) lyase (ACLY) dergipark.org.tr
While insulin (B600854) is a known activator of SREBP-1c, studies have shown that fructose can induce SREBP-1c expression independently of insulin. diabetesjournals.org This insulin-independent activation highlights a direct role for fructose metabolism in promoting lipogenesis. diabetesjournals.org The activation of SREBP-1c by fructose is a key mechanism underlying the increased synthesis of lipids and very-low-density lipoproteins (VLDLs) observed with high fructose consumption. mdpi.com
Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-beta (PGC1β) Modulation
Fructose metabolism also influences the activity of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-beta (PGC1β) , a transcriptional coactivator that plays a significant role in hepatic lipogenesis. researchgate.netphysiology.org PGC1β is known to induce the expression of lipogenic transcription factors, including SREBP-1c. physiology.orgbioscientifica.com
Cellular Energy Status Perturbation by Fructose-1-phosphate Synthesis
The rapid phosphorylation of fructose to fructose-1-phosphate by ketohexokinase can lead to a significant disruption of the cell's energy balance, primarily through the depletion of adenosine (B11128) triphosphate (ATP) and the sequestration of inorganic phosphate (Pi). nih.govtaylorandfrancis.com
ATP Depletion and Inorganic Phosphate Sequestration
The conversion of fructose to fructose-1-phosphate is an ATP-dependent process. bmbreports.orgtaylorandfrancis.com In the liver, the high activity of ketohexokinase leads to a rapid and substantial consumption of ATP. nih.govtaylorandfrancis.com This can result in a significant decrease in intracellular ATP levels. nih.govtaylorandfrancis.com
Simultaneously, the phosphate group from ATP is transferred to fructose, leading to the accumulation of fructose-1-phosphate. inflibnet.ac.in This process effectively traps, or sequesters, inorganic phosphate within the F-1-P molecule. inflibnet.ac.incloudfront.net The consequences of this ATP depletion and phosphate sequestration are profound:
Impaired ATP Synthesis: The depletion of the intracellular pool of inorganic phosphate limits the availability of this essential substrate for ATP synthesis via oxidative phosphorylation. nih.govinflibnet.ac.in This further exacerbates the initial drop in ATP levels. nih.gov
Inhibition of Cellular Processes: The reduced availability of ATP can impair numerous energy-dependent cellular functions. nih.gov
Increased Uric Acid Production: The drop in ATP and inorganic phosphate levels activates AMP deaminase, an enzyme that catabolizes adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP), a precursor for uric acid synthesis. cloudfront.netjci.org This leads to an increase in uric acid production. inflibnet.ac.injci.org
Activation of AMP-activated Protein Kinase (AMPK)
Fructose-1-phosphate plays a complex and multifaceted role in the regulation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. The activation of AMPK is intricately linked to the cellular energy state, specifically the ratio of AMP to ATP. The metabolism of fructose, initiated by its rapid phosphorylation to fructose-1-phosphate by ketohexokinase (fructokinase), can lead to a swift depletion of intracellular ATP. pnas.orgnih.gov This process, by consuming ATP, consequently increases the cellular AMP/ATP ratio. pnas.orgmdpi.com An elevated AMP/ATP ratio is a canonical signal for the allosteric activation of AMPK. nih.govoup.com
Research has demonstrated this effect in specific tissues. For instance, the central administration of fructose into the hypothalamus leads to a rapid decrease in ATP levels, a corresponding increase in the AMP/ATP ratio, and subsequent phosphorylation and activation of AMPK. pnas.orgoup.com This activation of hypothalamic AMPK has been linked to the stimulation of food intake. pnas.orgoup.com
Paradoxically, the relationship is not always straightforward. While the biochemical cascade suggests that fructose metabolism should strongly activate AMPK in hepatocytes due to ATP depletion, the opposite effect has been observed under certain conditions. mdpi.com Further complexity arises from the downstream effects of fructose-1-phosphate. Fructose-1-phosphate is a potent stimulator of glucokinase, which enhances glycolysis and leads to the production of fructose-1,6-bisphosphate (FBP). mdpi.com FBP, in turn, can activate AMPK through a distinct sensing mechanism involving the enzyme aldolase (B8822740). mdpi.commdpi.com Therefore, the consumption of sugars containing fructose could theoretically activate AMPK through at least two separate mechanisms: the depletion of ATP and the FBP/aldolase pathway. mdpi.com
The context of the cellular environment and duration of exposure appear to be critical. In some cancer cell models, fructose utilization has been shown to activate the AMPK/mTORC1 signaling pathway. jci.org Conversely, other studies have reported that fructose can cause a transient inhibition of mTORC1 signaling, an effect that is mediated, in part, through the activation of AMPK. nih.gov
Research Findings on Fructose-1-Phosphate and AMPK Activation
| Tissue/Cell Type | Observed Effect on AMPK | Proposed Mechanism | Reference |
|---|---|---|---|
| Hypothalamus | Activation | Fructose metabolism depletes ATP, increasing the AMP/ATP ratio. | pnas.orgoup.com |
| Hepatocytes (Liver Cells) | Complex/Paradoxical (Can be inhibited) | While ATP depletion should activate AMPK, other metabolic effects can lead to its inhibition under certain contexts. | mdpi.com |
| Hepatocytes (Liver Cells) | Potential for Activation | F-1-P stimulates glycolysis, producing F-1,6-BP, which activates AMPK via the aldolase sensing mechanism. | mdpi.com |
| Lung Cancer Cells | Activation | Fructose utilization activates the AMPK/mTORC1 pathway. | jci.org |
| Various | Activation (leading to mTORC1 inhibition) | Fructose acutely activates AMPK, which in turn can inhibit mTORC1. | nih.gov |
Fructose-1-phosphate as a Signal Transducer
Beyond its role as an intermediate in fructolysis, fructose-1-phosphate functions as a critical intracellular signaling molecule. It acts as a key transducer that integrates fructose metabolism with other central metabolic pathways, most notably glucose metabolism, and influences major signaling networks that govern cell growth and energy homeostasis.
Integration with Glucose Metabolism Signaling
Fructose-1-phosphate provides a powerful link between hepatic fructose and glucose metabolism through its interaction with the glucokinase (GK) system. In the liver, the activity of GK, the enzyme responsible for the first step of glucose metabolism, is tightly regulated by the glucokinase regulatory protein (GKRP). mdpi.comphysiology.org Under basal conditions, GKRP binds to GK and sequesters it in an inactive state within the nucleus. mdpi.comnih.gov
Fructose-1-phosphate is a potent allosteric activator that disrupts this inhibition. mdpi.comnih.govdiabetesjournals.org It binds to GKRP, causing the dissociation of the GK-GKRP complex and promoting the translocation of active GK from the nucleus to the cytoplasm. mdpi.comphysiology.org Once in the cytoplasm, GK is free to phosphorylate glucose to glucose-6-phosphate, thereby committing it to metabolic pathways. mdpi.comnih.gov This mechanism means that the presence of even "catalytic" amounts of fructose can significantly amplify the liver's ability to take up and metabolize glucose. mdpi.comnih.gov The resulting glucose-6-phosphate can then, for example, allosterically activate glycogen synthase, promoting the storage of glucose as glycogen. mdpi.com This synergistic relationship, orchestrated by the specialized enzymes fructokinase and glucokinase, ensures a coordinated response to the dietary intake of both sugars. mdpi.com
Role of Fructose-1-Phosphate in Glucokinase Regulation
| Condition | F-1-P Level | Interaction | Glucokinase Location | Effect on Glucose Metabolism | Reference |
|---|---|---|---|---|---|
| Basal (Low Fructose) | Low | Glucokinase is bound to GKRP. | Nucleus (Inactive) | Basal rate of glucose phosphorylation. | mdpi.comnih.gov |
| Fructose Present | High | F-1-P binds to GKRP, causing it to release Glucokinase. | Cytoplasm (Active) | Enhanced glucose uptake and phosphorylation. | mdpi.comphysiology.orgnih.govdiabetesjournals.org |
Fructose-1-phosphate Signaling in Plant Metabolism (e.g., FINS1/FBP)
In plants, fructose itself acts as a key signaling molecule, and this process is mediated by proteins intrinsically linked to the metabolism of fructose phosphates. plos.orgnih.gov In the model plant Arabidopsis thaliana, fructose signaling can induce developmental arrest in seedlings, a response that is distinct from glucose signaling pathways. plos.orgnih.gov This fructose-specific signaling response does not require the plant's primary glucose sensor, HEXOKINASE1 (HXK1). plos.orgnih.govnih.gov
A crucial component of this signaling pathway is a protein named FRUCTOSE INSENSITIVE1 (FINS1), which has been identified as a cytosolic fructose-1,6-bisphosphatase (FBP). plos.orgnih.govmdpi.com FBP is the enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a key step in gluconeogenesis and sucrose (B13894) synthesis. Research has revealed that the regulatory role of FINS1/FBP in mediating fructose signals is independent of its catalytic activity in sugar metabolism. plos.orgnih.govnih.govresearchgate.net This indicates that the FBP enzyme itself functions as a sensor or transducer in the fructose signaling cascade. Genetic analyses suggest that this FINS1-dependent fructose signaling pathway operates downstream of the abscisic acid (ABA) hormone pathway, highlighting a complex interplay between sugar signals and stress hormone responses in plants. plos.orgnih.govnih.gov While fructose-1-phosphate is the direct precursor to the substrate of FINS1/FBP, the current understanding points to the enzyme itself acting as the signaling mediator in response to cellular fructose status.
Fructose-1-phosphate Influence on MTOR Cell Signaling
The metabolism of fructose, initiated by the formation of fructose-1-phosphate, exerts a significant and complex influence on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The effect can be either activating or inhibitory, depending on the cellular context, duration of exposure, and the specific metabolic pathways engaged.
In certain cell types, such as porcine and ovine trophectoderm cells, fructose has been shown to stimulate cell proliferation by activating mTOR signaling. pnas.orgresearchgate.netoup.com This activation is often mediated through the hexosamine biosynthesis pathway (HBP). pnas.org In this pathway, fructose is metabolized to fructose-6-phosphate, which then enters the HBP to produce downstream products like UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgresearchgate.net These products can then promote the activation of the Akt-TSC2-mTOR signaling cascade. pnas.orgresearchgate.net
In contrast, other studies have demonstrated an acute, transient inhibitory effect of fructose on mTOR complex 1 (mTORC1) signaling in both in vitro and in vivo models. nih.gov This rapid suppression of mTORC1 is believed to be at least partially mediated by the activation of AMPK, which is a known inhibitor of mTORC1. nih.govmdpi.com However, this inhibitory effect may be temporary, as studies involving longer-term fructose feeding have reported an increase in mTORC1 signaling, suggesting an adaptive response over time. nih.govmdpi.com This dual influence highlights the intricate nature of fructose-derived signals on the mTOR network.
Influence of Fructose Metabolism on mTOR Signaling
| Effect on mTOR | Cellular Context | Proposed Mechanism | Reference |
|---|---|---|---|
| Activation | Porcine/Ovine Trophectoderm Cells | Metabolism via the hexosamine biosynthesis pathway stimulates the Akt-TSC2-mTOR cascade. | pnas.orgresearchgate.netoup.com |
| Acute Inhibition | In vitro and in vivo models (e.g., liver) | Rapid ATP depletion activates AMPK, which in turn phosphorylates and inhibits mTORC1. | nih.govmdpi.com |
| Chronic Activation | Long-term fructose feeding models | Adaptive responses or other indirect mechanisms (e.g., insulin signaling changes) may lead to sustained activation. | nih.govmdpi.com |
Physiological and Pathophysiological Roles of Fructose 1 Phosphate Accumulation
Hereditary Fructose (B13574) Intolerance (HFI)
Hereditary Fructose Intolerance (HFI) is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme aldolase (B8822740) B. wikipedia.orgnih.gov Individuals with HFI are asymptomatic until they ingest fructose, sucrose (B13894), or sorbitol. wikipedia.org The introduction of these sugars into the diet triggers a cascade of metabolic disturbances, leading to symptoms such as vomiting, abdominal pain, and profound hypoglycemia (low blood sugar). wikipedia.orgpreventiongenetics.com If undiagnosed, continued fructose consumption can lead to severe liver and kidney damage, and potentially death. preventiongenetics.commedlineplus.gov The underlying pathology of HFI is the accumulation of the metabolic intermediate, fructose-1-phosphate, in tissues that express aldolase B, primarily the liver, kidney, and small intestine. mdpi.commdsearchlight.com
Genetic Basis of Aldolase B Deficiency
The enzymatic defect in HFI is a direct result of mutations in the ALDOB gene. wikipedia.org This gene, located on chromosome 9q31.1, provides the genetic blueprint for the synthesis of the aldolase B enzyme. wikipedia.orgwikipedia.org Aldolase B is crucial for the second step in fructose metabolism, where it catalyzes the cleavage of fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (B84403). medlineplus.govmedlineplus.gov
The inheritance pattern of HFI is autosomal recessive, meaning an individual must inherit a mutated copy of the ALDOB gene from both parents to be affected by the disorder. nih.gov To date, more than 60 different disease-causing mutations have been identified in the ALDOB gene. preventiongenetics.com These mutations encompass a range of genetic alterations, including missense mutations (which result in a single amino acid change in the protein), nonsense mutations, splicing errors, and small insertions or deletions. preventiongenetics.com
The most prevalent mutations vary geographically but three specific missense mutations account for a significant majority of HFI cases in European and North American populations. preventiongenetics.com The p.A150P mutation (previously cited as A149P) is the most common, found in approximately half of all individuals with HFI. medlineplus.govmedlineplus.gov Many of these mutations, including p.A150P, alter the three-dimensional structure of the aldolase B enzyme. This structural change can interfere with the ability of individual enzyme units to assemble into their functional four-unit structure, known as a tetramer, which is essential for its catalytic activity. medlineplus.govmedlineplus.gov Other, less common mutations have been found in the gene's promoter region, which can lead to decreased transcription and reduced production of the enzyme. nih.gov
Common Mutations in the ALDOB Gene Causing Hereditary Fructose Intolerance| Mutation | Type | Approximate Prevalence in European Populations |
|---|---|---|
| p.A150P (A149P) | Missense | ~65% nih.gov |
| p.A175D (A174D) | Missense | ~11% nih.gov |
| p.N335K (N334K) | Missense | ~8% nih.gov |
Molecular Mechanisms of Fructose-1-phosphate Toxicity in HFI
The clinical manifestations of HFI are a direct consequence of the accumulation of fructose-1-phosphate (F-1-P) and the subsequent metabolic disruptions it causes. wikipedia.org When fructose is consumed, it is readily phosphorylated by the enzyme fructokinase to form F-1-P. nih.gov In healthy individuals, aldolase B then cleaves F-1-P. wikipedia.org However, in HFI, the deficiency of aldolase B leads to a rapid build-up of F-1-P in hepatocytes (liver cells) and other tissues. medlineplus.govnih.gov This accumulation is toxic and triggers a cascade of detrimental downstream effects. wikipedia.org
The rapid and uncontrolled phosphorylation of ingested fructose into F-1-P consumes large amounts of adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov Because the deficient aldolase B enzyme cannot process the accumulating F-1-P, the phosphate group becomes "trapped" in this molecule. wikipedia.orgyoutube.com This sequestration leads to a significant depletion of the cell's available pool of free inorganic phosphate (Pi). wikipedia.orgnih.govnih.gov This phosphate trapping is a central event in the pathophysiology of HFI, as inorganic phosphate is essential for numerous critical cellular processes, most notably the synthesis of ATP. nih.gov
The depletion of intracellular inorganic phosphate directly hinders the cell's ability to regenerate ATP from adenosine diphosphate (B83284) (ADP), a process known as oxidative phosphorylation. nih.govwikipedia.org The initial conversion of fructose to F-1-P results in a net consumption of ATP. youtube.com In a normal metabolic state, subsequent steps in glycolysis would regenerate this ATP; however, the enzymatic block in HFI prevents this from occurring. youtube.com The resulting decline in cellular ATP levels compromises energy-dependent functions, including protein synthesis, and is a major contributor to the hepatic and renal dysfunction seen in the disorder. wikipedia.orgmdpi.com
A primary and life-threatening symptom of HFI following fructose ingestion is severe hypoglycemia. mdpi.comwikipedia.org This is caused by the inhibition of the two main processes that maintain blood glucose levels: glycogenolysis and gluconeogenesis. Glycogenolysis, the breakdown of stored glycogen (B147801) into glucose, is halted by two mechanisms. First, the depletion of inorganic phosphate impairs the function of glycogen phosphorylase, the rate-limiting enzyme in this pathway, which requires phosphate as a substrate. nih.govyoutube.com Second, the accumulated fructose-1-phosphate itself acts as a potent allosteric inhibitor of glycogen phosphorylase, further preventing the release of glucose from liver stores. nih.gov The failure of exogenous glucagon (B607659) to correct fructose-induced hypoglycemia in HFI patients underscores the severity of this block in the glycogenolysis pathway. nih.gov
Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is also severely impaired. wikipedia.orggutnliver.org The deficiency of aldolase B, which is itself a key gluconeogenic enzyme, creates a direct block in the pathway. nih.govnih.gov Furthermore, the accumulation of F-1-P inhibits other enzymes in the pathway, such as glucose-6-phosphate isomerase. nih.govnih.gov The profound depletion of ATP also cripples gluconeogenesis, as several of its enzymatic steps, including the conversion of pyruvate (B1213749) to oxaloacetate by pyruvate carboxylase, are ATP-dependent. youtube.comreddit.com This dual blockade of both glycogenolysis and gluconeogenesis is responsible for the rapid and severe drop in blood glucose levels that characterizes the acute toxic response to fructose in individuals with HFI. nih.govmdpi.com
Consequences for Liver and Kidney Function
The liver is the primary site of fructose metabolism, and the kidneys also play a significant role. The accumulation of fructose-1-phosphate in these organs can lead to severe dysfunction. A key issue is the sequestration of inorganic phosphate in the form of fructose-1-phosphate. This trapping of phosphate leads to a depletion of intracellular phosphate stores, which in turn impairs the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov
The consequences of ATP depletion are profound. In the liver, it hampers the ability of mitochondria to carry out oxidative phosphorylation, the main process of ATP production. nih.gov This energy crisis affects numerous cellular functions, including gluconeogenesis, leading to hypoglycemia. nih.gov Furthermore, fructose-1-phosphate allosterically inhibits hepatic glycogen phosphorylase, an enzyme crucial for breaking down glycogen into glucose. This inhibition contributes to glycogen accumulation in the liver and postprandial hypoglycemia. nih.gov
In the kidneys, particularly the proximal renal tubules where aldolase B is the predominant form of the enzyme responsible for the next step in fructose metabolism, the accumulation of fructose-1-phosphate can lead to tubular dysfunction. nih.gov The interaction between aldolase B and vacuolar type-ATPase (V-ATPase) is critical for proper acidification functions. The absence of this interaction due to aldolase B deficiency contributes to renal tubular dysfunction. nih.gov Impaired protein synthesis and hyperuricemia further exacerbate liver and kidney damage. nih.gov
Cellular Effects of Fructose-1-phosphate Buildup (e.g., Osmotic Lysis, Mitochondrial Dysfunction)
At the cellular level, the buildup of fructose-1-phosphate has several detrimental effects. The failure of ATP-dependent cation pumps due to energy depletion disrupts normal ion gradients across the cell membrane. This can lead to an influx of water and subsequent cell swelling, a process known as osmotic lysis, ultimately causing cell damage. nih.gov
Mitochondrial dysfunction is another critical consequence. The sequestration of inorganic phosphate impairs oxidative phosphorylation, as mentioned earlier. nih.gov Furthermore, studies have shown that exposure of skeletal muscle cells to high levels of fructose stimulates the production of mitochondrial reactive oxygen species (ROS) and nitric oxide (NO), leading to oxidative stress. nih.gov This oxidative stress is associated with a decrease in mitochondrial DNA content, loss of mitochondrial membrane potential, and impaired activity of the mitochondrial respiratory complexes. nih.gov This cascade of events can ultimately trigger apoptosis, or programmed cell death. nih.gov
Fructose-1-phosphate in Metabolic Disorders Beyond HFI
Beyond the rare genetic disorder Hereditary Fructose Intolerance (HFI), the accumulation of fructose-1-phosphate and the broader impact of high fructose consumption are increasingly implicated in a range of common metabolic disorders.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Development
Excessive fructose intake is a significant driving force in the development and progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). nih.gov The metabolism of fructose in the liver promotes de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources. researchgate.netscilit.com Fructose-1-phosphate is readily converted to substrates for triglyceride synthesis. mdpi.com This leads to the accumulation of fat in the liver, a condition known as hepatic steatosis, which is the hallmark of NAFLD. nih.govresearchgate.netscilit.com
Research indicates that the hepatic metabolism of fructose stimulates key transcription factors that promote lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate response element-binding protein (ChREBP). mdpi.com Fructose is also considered an inflammatory mediator that can promote the progression from simple steatosis to NASH, which is characterized by inflammation and liver cell damage. nih.gov
Contribution to Insulin (B600854) Resistance and Type 2 Diabetes Mellitus
High fructose consumption is strongly linked to the development of insulin resistance, a key precursor to type 2 diabetes mellitus. longdom.orglongdom.org While fructose itself does not directly stimulate insulin secretion in the short term, its long-term consumption can lead to hepatic insulin resistance. longdom.orglongdom.org The accumulation of triglycerides in the liver, driven by fructose metabolism, is a major contributor to this phenomenon. nih.gov
The rapid influx of fructose into the liver can lead to an overproduction of acetyl-CoA, which is then shunted towards fatty acid synthesis. nih.gov This hepatic lipid accumulation can interfere with insulin signaling pathways. nih.gov Furthermore, chronic fructose consumption can lead to hyperinsulinemia, a condition of elevated insulin levels, which over time can lead to the exhaustion of pancreatic beta-cells and the development of type 2 diabetes. longdom.orglongdom.org
Role in Hyperuricemia, Gout, and Kidney Stone Formation
A notable consequence of fructose metabolism is the production of uric acid. The rapid phosphorylation of fructose to fructose-1-phosphate consumes ATP, leading to an increase in adenosine monophosphate (AMP). AMP is then metabolized to uric acid. nih.govbaliza.de This can lead to hyperuricemia, an excess of uric acid in the blood. frontiersin.org
Hyperuricemia is a primary risk factor for gout, a painful form of inflammatory arthritis caused by the crystallization of uric acid in the joints. baliza.defrontiersin.org High fructose intake has been associated with an increased risk of gout. frontiersin.org
Furthermore, elevated uric acid levels and changes in urine composition due to high fructose intake can contribute to the formation of kidney stones. nih.gov Fructose consumption has been linked to a decrease in urinary pH and an increase in urinary oxalate, both of which can promote the formation of kidney stones. nih.gov
Impact on Dyslipidemia (Hypercholesterolemia, Hypertriglyceridemia)
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is another metabolic consequence of high fructose intake. Specifically, fructose consumption is strongly associated with hypertriglyceridemia, or high levels of triglycerides. nih.govd-nb.info
The liver's preferential metabolism of fructose stimulates DNL, leading to an increased synthesis and secretion of very-low-density lipoproteins (VLDL), which are rich in triglycerides. nih.govmdpi.com This results in elevated fasting and postprandial triglyceride levels. mdpi.commdpi.com In addition to increasing triglyceride production, fructose metabolism can also impair the clearance of triglyceride-rich lipoproteins from the bloodstream. nih.gov Some studies have also shown that high-fructose diets can lead to increased total cholesterol levels. oup.com
Interactive Data Table: Effects of Fructose-1-Phosphate Accumulation on Metabolic Parameters
| Metabolic Disorder | Key Mechanisms Driven by Fructose-1-Phosphate & Fructose Metabolism | Associated Clinical Outcomes |
| NAFLD/NASH | Increased de novo lipogenesis, hepatic steatosis, inflammation | Fatty liver, liver damage, cirrhosis nih.govresearchgate.netscilit.comfrontiersin.org |
| Insulin Resistance & Type 2 Diabetes | Hepatic lipid accumulation, impaired insulin signaling, hyperinsulinemia | Reduced glucose uptake, hyperglycemia longdom.orglongdom.orgnih.govnih.gov |
| Hyperuricemia & Gout | ATP depletion leading to increased AMP and uric acid production | Elevated blood uric acid, painful joint inflammation nih.govbaliza.defrontiersin.org |
| Kidney Stone Formation | Increased uric acid excretion, decreased urinary pH, increased urinary oxalate | Formation of crystalline stones in the urinary tract nih.gov |
| Dyslipidemia | Increased VLDL secretion, impaired lipoprotein clearance | Hypertriglyceridemia, hypercholesterolemia nih.govd-nb.infomdpi.comoup.com |
Association with Obesity and Visceral Adiposity
The accumulation of fructose-1-phosphate is closely linked to the development of obesity and, in particular, the expansion of visceral adipose tissue. The metabolic fate of fructose-1-phosphate provides the substrates for de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids, which are then stored as triglycerides. This process is particularly active in the liver, but its effects extend to adipose tissue.
Research has demonstrated that high fructose intake, leading to the production of fructose-1-phosphate, promotes adipogenesis, the formation of fat cells. nih.gov Studies in animal models have shown that a fructose-enriched diet results in visceral adiposity, characterized by an increase in the mass of visceral adipose tissue. researchgate.net
A clinical study involving overweight and obese individuals who consumed fructose-sweetened beverages for 10 weeks observed a significant increase in visceral adipose volume compared to those consuming glucose-sweetened beverages, despite similar weight gain between the groups. jci.org This suggests a specific role for fructose metabolism, and therefore fructose-1-phosphate accumulation, in promoting the storage of fat in the abdominal cavity.
Table 1: Effect of Fructose Consumption on Visceral Adiposity in Overweight/Obese Humans
| Parameter | Fructose Group (change over 10 weeks) | Glucose Group (change over 10 weeks) |
| Visceral Adipose Tissue Volume | Increased significantly | No significant change |
| Data adapted from a study on the effects of consuming fructose-sweetened beverages. jci.org |
Effects on Cardiovascular Health
The accumulation of fructose-1-phosphate is also associated with an increased risk of cardiovascular disease. The downstream metabolic consequences of fructose-1-phosphate formation, particularly the stimulation of de novo lipogenesis, contribute to dyslipidemia, a condition characterized by an unhealthy profile of lipids in the blood.
High fructose intake has been shown to increase plasma triglyceride levels, a known risk factor for cardiovascular disease. mdpi.comnih.gov The metabolism of fructose-1-phosphate generates substrates for the synthesis of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL) and released into the bloodstream. mdpi.com
Clinical studies have shown that consumption of fructose-sweetened beverages is associated with adverse changes in cardiovascular risk markers. In a study of youth with type 1 diabetes, a higher fructose intake was positively associated with higher triglyceride levels. nih.gov An increase of 22 grams of fructose per day was associated with a 23% higher odds of having borderline or high triglyceride levels. nih.gov
Table 2: Association between Fructose Intake and Cardiovascular Risk Markers
| Cardiovascular Risk Marker | Association with Increased Fructose Intake |
| Plasma Triglycerides | Positive association |
| LDL-Cholesterol | Positive association in some studies |
| HDL-Cholesterol | Inverse association in some studies |
| Based on findings from various clinical and epidemiological studies. nih.gov |
Fructose-1-phosphate and Cellular Stress Responses
The metabolic cascade initiated by fructose-1-phosphate accumulation can lead to cellular stress, including the induction of mitochondrial oxidative stress. The rapid consumption of ATP during the phosphorylation of fructose to fructose-1-phosphate can disrupt cellular energy balance. This disruption, coupled with the subsequent metabolism of fructose-1-phosphate, can increase the production of reactive oxygen species (ROS) in the mitochondria.
Excessive ROS can damage cellular components, including lipids, proteins, and DNA, and contribute to cellular dysfunction. Studies have shown that high fructose consumption increases mitochondrial ROS production in various tissues, including skeletal muscle. nih.gov In vitro studies using cell lines have also demonstrated that exposure to fructose can stimulate the production of mitochondrial ROS. researchgate.net
Table 3: Effect of Fructose on Total Reactive Oxygen Species (ROS) Generation in U937 and THP-1 Cells
| Cell Line | Fructose Concentration | Mean Fluorescence Intensity (Arbitrary Units) |
| U937 | Control | ~100 |
| 1 mM | ~150 | |
| 5 mM | ~200 | |
| THP-1 | Control | ~120 |
| 1 mM | ~180 | |
| 5 mM | ~250 | |
| Illustrative data based on flow cytometry measurements of total ROS levels after 12 hours of fructose treatment. researchgate.net |
Accumulation of fructose-1-phosphate and the subsequent metabolic flux can also lead to stress in the endoplasmic reticulum (ER), a cellular organelle involved in protein folding and lipid synthesis. The increased demand for lipid synthesis driven by fructose metabolism can overload the ER's capacity, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.
Studies in animal models have demonstrated that a high-fructose diet induces the expression of ER stress markers in the liver. nih.gov This includes the upregulation of proteins such as spliced X-box binding protein 1 (XBP1s), a key transcription factor in the unfolded protein response (UPR), the cellular mechanism to cope with ER stress. In mice fed a fructose-containing diet, hepatic levels of spliced XBP1 were found to be increased by approximately 2-fold compared to control-fed mice. nih.gov
Table 4: Effect of Fructose Diet on Hepatic ER Stress Markers in Mice
| ER Stress Marker | Fold Change in Fructose-Fed Mice vs. Control |
| Spliced XBP1 (XBP1s) | ~2-fold increase |
| Phosphorylated eIF2α | Increased |
| CHOP | Increased |
| Data from Western blot analysis of liver homogenates from mice on a fructose-containing diet. nih.gov |
Fructose-1-phosphate in Cancer Biology
The role of fructose-1-phosphate accumulation in the context of cancer, particularly hepatocellular carcinoma (HCC), is complex and appears to be context-dependent. Fructose metabolism is significantly altered in HCC cells compared to normal liver cells.
Some studies suggest that the accumulation of fructose-1-phosphate can be detrimental to HCC cells. The rapid ATP depletion caused by the initial phosphorylation of fructose can induce metabolic stress and potentially lead to cell death. nih.gov Research has shown that overexpression of ketohexokinase (KHK), the enzyme that produces fructose-1-phosphate, in liver cancer cells leads to decreased fructose flux through glycolysis. nih.gov
Conversely, other evidence suggests that HCC cells can adapt their metabolism to utilize fructose. In some cancer cells, fructose metabolism is reprogrammed to support anabolic processes, such as the pentose (B10789219) phosphate pathway, which provides building blocks for cell proliferation. explorationpub.com The expression of enzymes involved in fructose metabolism is often altered in HCC, with some studies showing a downregulation of KHK. nih.gov This suggests that a loss of the ability to produce high levels of fructose-1-phosphate may be necessary for cancer cell survival and proliferation. nih.gov
Table 5: Fructose-1-Phosphate (F1P) Production in Hepatocellular Carcinoma (HCC)
| Sample | Relative F1P Production from 13C-fructose |
| Healthy Liver | High |
| HCC Tissue | Significantly Decreased |
| Based on findings from hyperpolarized magnetic resonance spectroscopy studies in animal models of HCC. nih.gov |
Fructose-1-phosphate-Mediated Inhibition of Mannose Phosphate Isomerase in HCC
Recent research has uncovered a counterintuitive role for fructose metabolism in the context of hepatocellular carcinoma (HCC). While fructose consumption is often linked to metabolic diseases that are risk factors for cancer, some studies have found an inverse correlation between fructose intake and the risk of liver cancer. The mechanism behind this potential suppression of HCC involves the direct action of fructose-1-phosphate (F1P) on a key enzyme in mannose metabolism.
In certain subsets of human HCC tissues, cancer cells known as fructophilic hepatoma cells (fp-HCs) exhibit a unique metabolic profile with high expression of the fructose transporter SLC2A2 (GLUT2) and ketohexokinase (KHK), but low expression of aldolase B (ALDOB). This enzymatic makeup leads to the accumulation of F1P when exposed to fructose. frontiersin.org This accumulated F1P acts as a potent competitive inhibitor of mannose phosphate isomerase (MPI), an essential enzyme in the N-glycosylation pathway. frontiersin.orgcaloriecontrol.org The inhibition constant (Ki) for this interaction is approximately 40 microM. caloriecontrol.org
By inhibiting MPI, F1P disrupts the synthesis of precursors required for protein N-glycosylation. frontiersin.org This disruption leads to a maladaptive endoplasmic reticulum (ER) stress response and ER dilation, which ultimately impairs the viability of these cancer cells and can trigger apoptosis. frontiersin.org This finding suggests that dietary fructose, through the accumulation of F1P in specific cancer cells, can remodel glucose and mannose metabolism to suppress the growth of HCC. frontiersin.org This mechanism is similar to the defective N-glycosylation observed in the genetic disorder hereditary fructose intolerance (HFI), where F1P accumulation also inhibits MPI. caloriecontrol.org
Activation of Pro-Carcinogenic Transcription Factors
Fructose-1-phosphate and other metabolites derived from fructose play a significant role in reprogramming cellular metabolism, partly through the activation of key transcription factors that can be pro-carcinogenic. One of the most notable of these is the Carbohydrate-Responsive Element-Binding Protein (ChREBP). Fructose administration robustly activates ChREBP in metabolic tissues like the liver. researchgate.netjci.orgnih.gov This activation is spurred by an increase in intracellular concentrations of metabolites like fructose-1-phosphate and xylulose-5-phosphate. researchgate.netnih.gov
Activated ChREBP stimulates the expression of a wide array of genes involved in glycolysis and de novo lipogenesis, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). researchgate.netnih.gov This metabolic shift is crucial for cancer cells, which have high anabolic demands to support their rapid proliferation. nih.gov By promoting pathways that generate fatty acids, fructose metabolism can provide the necessary building blocks for cell membranes.
In specific contexts, such as glioblastoma multiforme (GBM) cells experiencing glucose deprivation, fructose metabolism can activate other transcription factors like ATF4. This leads to the induced expression of fructose metabolic proteins, allowing the cancer cells to switch from glycolysis to fructolysis to maintain their energy supply. nih.gov While ChREBP activation can also have protective roles against hepatotoxicity in certain scenarios, its role in driving lipogenesis and altering gene expression is a key mechanism through which fructose metabolism can support a pro-carcinogenic environment. jci.org
| Transcription Factor | Activating Fructose Metabolite | Downstream Effects in Cancer Context |
| ChREBP | Fructose-1-phosphate, Xylulose-5-phosphate | Upregulates genes for glycolysis and de novo lipogenesis (e.g., FASN, ACC), providing building blocks for cancer cell proliferation. researchgate.netnih.gov |
| ATF4 | Fructose (under glucose deprivation) | Induces expression of fructose metabolic proteins (e.g., GLUT5, ALDOB) in glioblastoma, enabling a switch to fructolysis for energy. nih.gov |
Impact on Cancer Cell Proliferation and Metastasis
The accumulation of fructose-1-phosphate and the subsequent reprogramming of cellular metabolism have a direct impact on the ability of cancer cells to proliferate and metastasize. By bypassing the main regulatory steps of glycolysis, fructolysis provides a rapid and efficient alternative carbon source to fuel the anabolic needs of cancer cells, especially in the often glucose-deprived tumor microenvironment. nih.govnih.gov
Several studies have demonstrated that various cancer types can utilize fructose to support their growth and spread:
Colorectal Cancer (CRC): Fructose metabolism is critical for fueling glycolysis in intestinal tumors. Inhibiting the enzyme aldolase B (ALDOB), which breaks down F1P, or restricting fructose intake has been shown to inhibit the growth of CRC-derived liver metastases. nih.gov Metastatic colorectal cancer cells can reprogram their metabolism to capitalize on the high levels of fructose available in the liver by increasing the production of the ALDOB enzyme. researchgate.net
Breast Cancer: Fructose has been shown to enhance the proliferation and migration of breast cancer cells, particularly under conditions of glucose scarcity. nih.gov Ketohexokinase-A (KHK-A), an isoform of the enzyme that produces F1P, can function as a nuclear protein kinase to facilitate fructose-induced metastasis in breast cancer. nih.gov
Acute Myeloid Leukemia (AML) and Pancreatic Cancer: In glucose-limited conditions, these cancer cells increase fructose metabolism by enhancing the expression and activity of the fructose transporter GLUT5, which supports malignant proliferation. nih.gov
This metabolic plasticity allows cancer cells to thrive in diverse environments. The liver, a common site for metastasis, is particularly rich in fructose, and cancer cells that adapt to metabolize it gain a significant survival and growth advantage. researchgate.net Therefore, the pathway initiated by the phosphorylation of fructose to fructose-1-phosphate is a key driver in supporting the aggressive phenotype of various cancers.
Fructose-1-phosphate in Neurological Contexts
Fructose Metabolism in the Brain (e.g., Cerebellum, Purkinje Cells)
Historically, the brain was thought to rely almost exclusively on glucose for energy. However, mounting evidence indicates that specific regions and cell types within the brain are capable of metabolizing fructose. The molecular machinery for the fructose-1-phosphate pathway, including the fructose-specific transporter GLUT5 and the enzyme ketohexokinase (KHK), is expressed in the brain. nih.govnih.gov
Notably, this expression is not uniform. Research has localized the expression of GLUT5 and KHK to Purkinje cells within the cerebellum, suggesting these specific neurons can utilize fructose as a carbon source. nih.govnih.govresearchgate.net Beyond the cerebellum, other brain regions such as the hippocampus, cerebral cortex, and microglia also show evidence of expressing the necessary genes for the fructose-1-phosphate pathway. researchgate.net This indicates that fructose can cross the blood-brain barrier and be actively metabolized in key areas responsible for cognition, memory, and motor control. researchgate.net
Fructose-1-phosphate Pathway in Neuro-Energetics
The metabolism of fructose via the fructose-1-phosphate pathway has unique and profound effects on cellular energy balance within the brain. Unlike glucose metabolism, which is tightly regulated, the phosphorylation of fructose to F1P by ketohexokinase (KHK) is rapid and unregulated. nih.govsochob.cl This process consumes adenosine triphosphate (ATP) so quickly that it can lead to a significant drop in intracellular ATP and phosphate levels. frontiersin.orgnih.govfrontiersin.org
Potential Links to Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The unique impact of the fructose-1-phosphate pathway on neuro-energetics has led to a compelling hypothesis linking its overactivation to neurodegenerative disorders like Alzheimer's disease (AD). frontiersin.orgnih.gov This theory posits that chronic and recurrent fructose metabolism in the brain leads to a persistent state of reduced cerebral energy. cuanschutz.edusciencedaily.com
The mechanism involves several interconnected consequences of F1P production:
ATP Depletion and Oxidative Stress: The rapid phosphorylation of fructose to F1P depletes ATP, leading to mitochondrial dysfunction and increased oxidative stress. frontiersin.orgnih.gov
Inflammation: Fructose metabolism can generate uric acid and advanced glycation end products (AGEs), which trigger inflammatory pathways in the brain, particularly in the hippocampus. frontiersin.orgnews-medical.net
Protein Accumulation: Animal studies have shown that rats maintained on a long-term high-fructose diet develop tau and amyloid-beta proteins in the brain, which are the pathological hallmarks of Alzheimer's disease. cuanschutz.edusciencedaily.com
Disruption of Cell Metabolism and Synaptic Plasticity
The metabolic consequences of excessive fructose-1-phosphate accumulation are profound, primarily stemming from the rapid and unregulated phosphorylation of fructose by fructokinase. This process can lead to a significant depletion of intracellular phosphate and, consequently, ATP. nih.gov The disruption of cellular energy balance initiates a series of downstream effects that perturb key metabolic pathways and compromise cellular function.
ATP Depletion and a Shift in the Energy Landscape
The rapid conversion of fructose to fructose-1-phosphate by fructokinase consumes ATP at a high rate, leading to a notable decrease in cellular ATP levels. This depletion is a critical event that underpins many of the subsequent metabolic disturbances. In primary murine hepatocyte cultures, high concentrations of fructose (50 mM) were shown to deplete ATP by 70-80% within just five minutes. nih.gov Even at lower, more physiologically relevant concentrations (6-25 mM), a significant and reversible depletion of 40-70% was observed. nih.gov This acute drop in cellular energy currency has far-reaching consequences for cellular processes that are dependent on ATP, including active transport, biosynthesis, and cellular signaling.
The depletion of ATP also leads to an increase in the levels of its breakdown products, ADP and AMP. The rise in AMP, in particular, activates AMP deaminase, an enzyme that converts AMP to inosine (B1671953) monophosphate (IMP), further pulling the equilibrium away from ATP resynthesis and contributing to purine (B94841) degradation and the production of uric acid. nih.gov
Altered Glycolysis and Gluconeogenesis
Fructose metabolism bypasses the primary rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1 (PFK-1). nih.gov The products of fructose-1-phosphate cleavage, dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, enter the glycolytic pathway downstream of this regulatory checkpoint. This circumvention of a key control point can lead to an unregulated influx of substrates into the lower part of glycolysis, potentially overwhelming the cell's metabolic capacity.
Furthermore, the accumulation of fructose-1-phosphate can allosterically inhibit key enzymes involved in glucose metabolism. For instance, it has been shown to inhibit glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. nih.gov This inhibition can impair the liver's ability to release glucose into the bloodstream, potentially leading to hypoglycemia. Conversely, fructose-1-phosphate can act as a positive allosteric modulator of glucokinase, promoting glucose uptake by the liver. nih.gov The net effect of these interactions is a complex dysregulation of both glucose storage and release.
Increased Uric Acid Production
A significant consequence of the ATP depletion caused by fructose-1-phosphate accumulation is the increased production of uric acid. The activation of AMP deaminase, as mentioned earlier, initiates the purine degradation pathway, which culminates in the formation of uric acid. nih.gov Studies have demonstrated a direct link between fructose intake and elevated serum uric acid levels. In rats fed a high-fructose diet, lowering uric acid levels with allopurinol (B61711) (a xanthine (B1682287) oxidase inhibitor) was able to prevent or reverse features of metabolic syndrome, including hyperinsulinemia and hypertriglyceridemia. physiology.org This highlights the causal role of uric acid in mediating some of the detrimental metabolic effects associated with high fructose consumption.
Impairment of Synaptic Plasticity and Neuronal Function
Beyond its systemic metabolic effects, emerging evidence suggests that the consequences of fructose-1-phosphate accumulation extend to the central nervous system, impacting synaptic plasticity and cognitive function. High fructose diets in animal models have been shown to impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov
Studies have revealed structural changes in the hippocampus of animals on high-fructose diets, including a reduction in the number of synaptic contacts. In one study, the number of synaptic contacts decreased from 27 ± 3 per 100 μm² in the control group to 17 ± 4 per 100 μm² in the fructose-treated group. nih.gov This reduction in synaptic density suggests a physical basis for the observed deficits in synaptic plasticity.
| Metabolic Parameter | Effect of Fructose-1-Phosphate Accumulation | Quantitative Data | Reference |
|---|---|---|---|
| Cellular ATP Levels | Depletion | 70-80% reduction with 50 mM fructose in murine hepatocytes | nih.gov |
| Glycogen Phosphorylase Activity | Inhibition | Qualitative inhibition leading to impaired glycogenolysis | nih.gov |
| Glucokinase Activity | Activation | Positive allosteric modulation | nih.gov |
| Serum Uric Acid Levels | Increase | Fructose-fed rats showed significant hyperuricemia, preventable with allopurinol | physiology.org |
| Synaptic Parameter | Effect of High Fructose Diet | Quantitative Data | Reference |
|---|---|---|---|
| Long-Term Potentiation (LTP) | Impairment | Qualitative impairment of hippocampal LTP | nih.gov |
| Synaptic Contact Density | Reduction | Decrease from 27 ± 3 to 17 ± 4 contacts per 100 μm² in the hippocampus | nih.gov |
Research Methodologies and Experimental Models in Fructose 1 Phosphate Studies
In Vitro Approaches
In vitro studies provide a controlled environment to examine the specific molecular mechanisms involving fructose-1-phosphate, free from the complexities of a whole organism.
Enzymatic Assays for Fructokinase, Aldolase (B8822740) B, and Related Enzymes
The quantification of enzyme activity is fundamental to understanding the metabolism of fructose-1-phosphate. Fructokinase (ketohexokinase) catalyzes the conversion of fructose (B13574) to fructose-1-phosphate, while aldolase B cleaves fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) wikipedia.org.
Enzymatic assays for these key enzymes are often spectrophotometric. The activity of aldolase can be measured in a coupled reaction where the products of fructose-1,6-bisphosphate cleavage are converted, leading to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm nih.gov. Commercial kits are also available for the colorimetric assay of aldolase activity, where the product reacts to form a compound that can be measured at 450 nm . Similarly, the determination of fructose concentration itself can be achieved through a series of enzymatic reactions that culminate in the reduction of NAD to NADH, with the resulting increase in absorbance at 340 nm being proportional to the initial fructose amount . The kinetic properties of these enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), can also be determined using these assay methods mdpi.com.
Table 1: Enzymatic Assay Methodologies
| Enzyme/Metabolite | Assay Principle | Detection Method | Wavelength |
| Aldolase | Coupled enzyme reaction with NADH oxidation | Spectrophotometry | 340 nm |
| Aldolase | Colorimetric product formation | Spectrophotometry | 450 nm |
| Fructose | Coupled enzyme reaction with NAD reduction | Spectrophotometry | 340 nm |
Cell Culture Models for Fructose-1-phosphate Metabolism Studies
Cell culture systems provide a valuable tool for investigating the cellular effects of fructose metabolism and the accumulation of fructose-1-phosphate. Various cell lines are utilized to model different aspects of fructose metabolism.
Human liver cancer cell lines, such as HepG2, are commonly used to study the metabolism of fructose and its downstream effects nih.gov. Researchers can use techniques like expressing fluorescent biosensors within these cells to monitor real-time changes in the concentration of glycolytic intermediates like fructose 1,6-bisphosphate nih.gov. In addition to established cell lines, primary mouse hepatocytes offer a model that more closely reflects the in vivo state nih.gov.
Studies using macrophage cell lines, such as IMKC, J774.1, and RAW 264.7, have shown that fructose exposure can impact cell viability and regulate the expression of genes involved in inflammation and wound healing nih.gov. Isotopic labeling with 13C-fructose allows for the tracing of fructose metabolites through various pathways, including glycolysis and the pentose (B10789219) phosphate pathway nih.govbiorxiv.org. Furthermore, gene knockout techniques, for example, using CRISPR/Cas9 to eliminate the expression of enzymes like aldo-keto reductase family 1 member B1 (AKR1B1), have been instrumental in elucidating the specific roles of different metabolic pathways in fructose metabolism biorxiv.org.
In Vivo Animal Models
In vivo models are essential for understanding the systemic and long-term consequences of altered fructose-1-phosphate metabolism in a whole-organism context.
Rodent Models (Mice, Rats) for Fructose Metabolism and Disease
Rodent models, particularly mice and rats, are widely used to study the effects of high-fructose diets on metabolic health nih.govresearchgate.netmdpi.com. These models have been crucial in establishing the link between excessive fructose consumption and the development of metabolic syndrome, a cluster of conditions that includes hypertension, hyperglycemia, and dyslipidemia nih.govconsensus.app.
Studies have shown that long-term intake of a fructose-rich diet in rodents can lead to increased oxidative stress and liver damage nih.gov. High-fructose corn syrup (HFCS) is often used in these dietary interventions to mimic human consumption patterns nih.gov. The specific strain of the rodent can influence the outcomes, with Wistar rats and C57BL/6J mice being frequently utilized mdpi.com. These animal models allow for the investigation of various physiological and biochemical parameters, providing insights into the pathogenesis of fructose-induced diseases researchgate.netmdpi.comconsensus.app.
Yeast Models for Sugar-Phosphate Toxicity Studies
The budding yeast Saccharomyces cerevisiae is a powerful model organism for studying the fundamental cellular mechanisms of sugar-phosphate toxicity nih.govresearchgate.netprinceton.eduprinceton.edu. By genetically engineering yeast to express a mammalian ketohexokinase, researchers can induce the accumulation of fructose-1-phosphate nih.govresearchgate.net. This system allows for the dissociation of sugar-phosphate toxicity from the metabolic demand for downstream products nih.govresearchgate.net.
These yeast models have been used to characterize the pathophysiological effects of fructose-1-phosphate accumulation, which can lead to growth inhibition researchgate.net. The genetic tractability of yeast enables large-scale screens to identify genetic suppressors that can alleviate the toxic effects of sugar-phosphate accumulation, providing insights into potential therapeutic targets nih.govresearchgate.net. Studies comparing the effects of different sugar-phosphates, such as galactose-1-phosphate and fructose-1-phosphate, have revealed both common and distinct mechanisms of toxicity nih.govresearchgate.netprinceton.eduprinceton.edu.
Plant Models (e.g., Arabidopsis thaliana) for Fructose Signaling
In plants, fructose acts not only as a metabolite but also as a signaling molecule that regulates growth and development. Arabidopsis thaliana is a key model organism for studying these signaling pathways plos.orgnih.govnih.gov.
Research in Arabidopsis has demonstrated that fructose signaling can induce developmental arrest in seedlings and interacts with stress hormone signaling pathways plos.orgnih.govnih.gov. This signaling is distinct from the well-characterized glucose signaling pathway mediated by hexokinase pnas.org. Genetic screens and the analysis of mutants have been instrumental in identifying components of the fructose signaling pathway. For instance, the transcription factor ANAC089 has been identified as a key player in a fructose-specific signaling pathway pnas.org. Furthermore, a protein known as FRUCTOSE INSENSITIVE1 (FINS1), a putative fructose-1,6-bisphosphatase, has been shown to play a crucial, non-catalytic role in fructose signaling plos.orgnih.gov. These plant models provide a unique system to uncover the broader regulatory roles of fructose and its phosphorylated derivatives.
Human Clinical Research
Studies on Hereditary Fructose Intolerance Patients
Human clinical research on fructose-1-phosphate has been significantly informed by studies of individuals with Hereditary Fructose Intolerance (HFI). HFI is an autosomal recessive disorder caused by a deficiency in the enzyme aldolase B. wikipedia.orggutnliver.org This enzyme is crucial for cleaving fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP). nih.govwikipedia.org Its deficiency leads to the accumulation of fructose-1-phosphate in tissues such as the liver, kidney, and small intestine following the ingestion of fructose, sucrose (B13894), or sorbitol. wikipedia.orgrarediseases.org
The accumulation of fructose-1-phosphate is toxic and causes a cascade of metabolic disturbances. A primary consequence is the sequestration of intracellular phosphate, leading to the depletion of adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org This ATP depletion impairs numerous cellular processes, including gluconeogenesis and glycogenolysis, resulting in severe hypoglycemia after fructose intake. wikipedia.orgmdpi.com The inhibition of glycogen (B147801) phosphorylase by fructose-1-phosphate further contributes to the block in glycogenolysis. nih.gov
Clinical studies and observations of HFI patients have detailed a consistent set of symptoms that manifest upon the introduction of fructose into the diet, typically during the weaning period. nih.govnih.gov These manifestations are direct consequences of fructose-1-phosphate toxicity.
Key Clinical and Metabolic Findings in HFI Patients:
| Clinical Manifestation | Underlying Metabolic Disturbance due to Fructose-1-Phosphate Accumulation |
| Hypoglycemia | Inhibition of gluconeogenesis and glycogenolysis. mdpi.comnih.gov |
| Vomiting, Abdominal Pain | Direct toxic effects on the gastrointestinal tract and liver. wikipedia.orgmdpi.com |
| Hepatomegaly, Jaundice | Accumulation of fructose-1-phosphate leads to liver cell injury and death, hepatic steatosis, and impaired bilirubin conjugation. wikipedia.orgyoutube.com |
| Lactic Acidosis | Fructose-1-phosphate accumulation can impede gluconeogenesis, shunting precursors towards lactate (B86563) production. mdpi.comnih.gov |
| Hyperuricemia | Enhanced degradation of AMP to uric acid due to ATP depletion. nih.gov |
| Renal Dysfunction | Toxic accumulation of fructose-1-phosphate in the renal tubules can lead to proximal renal tubular acidosis (Fanconi syndrome). mdpi.comnih.gov |
Studies on HFI patients have been pivotal in understanding the pathophysiology of fructose-1-phosphate accumulation. The diagnosis in these patients often involves genetic testing for mutations in the ALDOB gene, which has largely replaced the more invasive liver biopsy to measure aldolase B activity. gutnliver.orgnih.gov The primary management strategy, strict dietary avoidance of fructose, sucrose, and sorbitol, has proven effective, and patients who adhere to this diet generally have a good prognosis. wikipedia.orgrarediseases.org Research in this population underscores the critical role of aldolase B in fructose metabolism and the severe consequences of its disruption.
Metabolic Studies in Healthy and Diseased Human Cohorts
In healthy individuals, dietary fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase, KHK) in the liver to form fructose-1-phosphate. wikipedia.orgnih.gov Unlike glucose metabolism, this initial step is not regulated by feedback inhibition, leading to a rapid flux of fructose into the metabolic pathway and a swift decrease in intracellular phosphate and ATP. nih.govnih.gov Isotopic tracer studies in humans have shown that a significant portion of ingested fructose is converted to glucose (around 41%), lactate (about 25%), and stored as hepatic glycogen (10-15%) within a few hours of ingestion. gssiweb.orgfao.org A smaller fraction, typically less than 10%, can be converted to fatty acids through de novo lipogenesis (DNL). gssiweb.org
However, metabolic studies in human cohorts have linked high fructose consumption to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and dyslipidemia. nih.gov The accumulation of fructose-1-phosphate is believed to play a central role in these pathologies. It acts as an allosteric activator of pyruvate (B1213749) kinase, which can drive the glycolytic pathway forward and provide substrates for DNL. nih.gov
Comparative Metabolic Effects of Fructose in Different Cohorts:
| Metabolic Parameter | Healthy Cohorts (Moderate Fructose Intake) | Diseased Cohorts (e.g., NAFLD, Metabolic Syndrome with High Fructose Intake) |
| Hepatic Fructose-1-Phosphate | Transient increase, rapidly metabolized. | Sustained high levels, leading to metabolic stress. nih.gov |
| De Novo Lipogenesis (DNL) | Minimal contribution to overall lipid pool. gssiweb.org | Significantly upregulated, contributing to hepatic steatosis and hypertriglyceridemia. nih.govtaylorandfrancis.com |
| Endogenous Glucose Production | Increased post-ingestion. gssiweb.org | Potentially exacerbated, contributing to hyperglycemia. researchgate.net |
| Plasma Triglycerides | Transient postprandial increase. gssiweb.org | Elevated fasting and postprandial levels. nih.gov |
| Insulin Sensitivity | Generally maintained. | Often impaired, leading to insulin resistance. nih.gov |
Research has demonstrated that overfeeding fructose, but not equivalent amounts of glucose, can induce features of the metabolic syndrome. nih.gov The unregulated production of fructose-1-phosphate bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to an uncontrolled influx of three-carbon units that can be shunted into lipid synthesis. nih.govresearchgate.net This contributes to the accumulation of intrahepatocellular lipid, a hallmark of NAFLD. nih.gov These human studies highlight how the unique metabolism of fructose-1-phosphate can, under conditions of excessive intake, contribute to the development of metabolic diseases.
Computational and Systems Biology Approaches
Computational Modeling of Fructose-1-phosphate Metabolism
Computational and systems biology approaches have become invaluable for understanding the complex dynamics of fructose metabolism. Researchers have developed detailed kinetic models to simulate the biochemical pathways involved, particularly within the liver. researchgate.netfrontiersin.org These models consist of a series of first-order differential equations that represent the concentrations of various metabolites over time, including fructose, fructose-1-phosphate, triglycerides, and others. nih.govucl.ac.uk
These in silico models integrate data from the literature on enzyme kinetics, reaction rates, and physiological parameters. nih.govfrontiersin.org A typical model of hepatic fructose metabolism might include dozens of parameters and variables, representing key enzymes like fructokinase (KHK), aldolase B, and triokinase, as well as downstream pathways such as glycolysis, gluconeogenesis, and de novo lipogenesis. nih.govresearchgate.net
Key Features of Fructose Metabolism Models:
Bypassing Glycolytic Regulation : Models explicitly show how fructose phosphorylation to fructose-1-phosphate bypasses the main rate-limiting step of glycolysis (phosphofructokinase), leading to a rapid influx of substrates. nih.govresearchgate.net
ATP Depletion : Simulations can demonstrate the rapid consumption of ATP during the phosphorylation of fructose, a key event in both HFI and in the metabolic stress caused by high fructose loads.
Lipid Accumulation : Models can predict the progressive accumulation of triglycerides in the liver and plasma under different dietary scenarios (e.g., high fructose vs. high glucose diets), showing a greater rate of accumulation with fructose. researchgate.net
Sensitivity Analysis : This technique is used to identify which parameters (e.g., the rate constants of specific enzymes) have the most significant impact on metabolic outcomes like triglyceride concentration. Such analyses have identified fructokinase and pyruvate kinase as key regulatory points. researchgate.netmdpi.com
By simulating different dietary inputs, these models provide a quantitative framework to investigate the mechanisms by which high fructose consumption can lead to dyslipidemia and NAFLD. frontiersin.org They serve as powerful tools for generating hypotheses and guiding further experimental research. ucl.ac.uk
In Silico Investigations for Therapeutic Target Identification
A significant application of computational modeling in the study of fructose-1-phosphate metabolism is the identification and evaluation of potential therapeutic targets for metabolic diseases. researchgate.net Since the accumulation of fructose-1-phosphate is a key pathogenic event, enzymes involved in its production are attractive targets for intervention.
Fructokinase (KHK), the enzyme that catalyzes the conversion of fructose to fructose-1-phosphate, has been identified as a primary therapeutic target. nih.gov The rationale is that inhibiting KHK would prevent the initial, unregulated step of fructose metabolism, thereby blocking the formation of fructose-1-phosphate and its downstream pathological effects. mdpi.com This concept is supported by the existence of essential fructosuria, a benign condition caused by KHK deficiency where individuals are unable to metabolize fructose without apparent harm. nih.govnih.gov
In silico techniques play a crucial role in discovering and designing inhibitors for targets like KHK:
Pharmacophore-based Virtual Screening : This method uses the 3D chemical features of known inhibitors to search large compound libraries for new molecules with the potential to bind to the target enzyme. nih.gov
Molecular Docking : This computational technique predicts the binding orientation and affinity of a small molecule to the active site of a target protein. It is used to screen potential inhibitors and prioritize them for further testing. nih.gov
Through these computational approaches, researchers have identified and optimized several KHK inhibitors. nih.govdoaj.org For instance, Pfizer's PF-06835919, which has undergone phase II clinical trials, was developed using such structure-based drug design principles. doaj.org Computational models allow for the simulation of the effects of inhibiting KHK, predicting that such an intervention could reverse simple steatosis induced by high fructose consumption. researchgate.net
Analytical Techniques for Fructose-1-phosphate and Related Metabolites
Accurate measurement of fructose-1-phosphate and its associated metabolites is essential for both clinical diagnosis and metabolic research. A variety of analytical techniques have been developed and applied for this purpose.
Common Analytical Methods:
| Technique | Principle | Application | Key Features |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by detection based on mass-to-charge ratio. | Quantifying fructose-1-phosphate and other metabolites (e.g., glucose, lactate, uric acid) in biological samples like blood, tissues, and cells. creative-proteomics.comnih.gov | High sensitivity, specificity, and ability to measure multiple analytes simultaneously. creative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Compounds are vaporized and separated in a gaseous mobile phase before mass analysis. Often requires derivatization of non-volatile analytes like sugar phosphates. | Used for metabolic profiling and flux analysis. | Provides excellent chromatographic resolution. |
| Ion Chromatography | A form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. Often coupled with conductivity detection. | Rapid and accurate detection of fructose-1,6-diphosphate and other sugar phosphates in samples like fermentation broths. researchgate.net | Good for separating charged species like sugar phosphates. researchgate.net |
| Enzymatic Assays | Utilizes the specificity of enzymes to measure the concentration of a particular substrate. For example, a coupled assay using aldolase and other enzymes can measure fructose phosphates. nih.gov | Used in clinical chemistry and research to determine the concentration of specific metabolites in plasma or tissue extracts. nih.gov | Can be highly specific but may be less suitable for measuring many metabolites at once. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | A sensitive technique for the determination of sugars and sugar phosphates without the need for derivatization. | Analysis of carbohydrates in complex biological matrices. | High sensitivity for underivatized sugars and sugar phosphates. nih.gov |
The choice of method depends on the specific research question, the required sensitivity, and the sample matrix. For instance, stable isotope tracing studies, which track the metabolic fate of labeled fructose (e.g., 13C-fructose), rely heavily on mass spectrometry-based techniques to distinguish between labeled and unlabeled metabolites. creative-proteomics.comnih.gov These analytical advancements have been critical in elucidating the pathways of fructose metabolism and understanding the role of fructose-1-phosphate in health and disease.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of sugar phosphates, including fructose-1-phosphate. This method utilizes a stationary phase, often a mixed-mode column, and a mobile phase to separate compounds based on their physicochemical properties. For instance, a Newcrom B mixed-mode column can be employed with a mobile phase of water and acetonitrile containing an ammonium formate buffer to achieve separation of fructose-1,6-bisphosphate from fructose-6-phosphate (B1210287). sielc.com Detection is commonly performed using charged aerosol detection (CAD), which offers high resolution. sielc.com
Methodologies have been developed for the analysis of various monosaccharides and sugar phosphates in different biological and food matrices, such as potatoes and honey. semanticscholar.orgresearchgate.net The versatility of HPLC allows for its application in diverse research contexts, from food science to clinical diagnostics.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for metabolomic studies involving fructose-1-phosphate. This technique allows for the simultaneous analysis of multiple phosphorylated saccharides without the need for derivatization or the use of ion-pair reagents. shodexhplc.com
An LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method has been developed for the specific identification and quantification of fructose-1,6-bisphosphate (F1,6BP) and its product, fructose-6-phosphate (F6P). nih.gov This method utilizes a Phenomenex Luna NH2 column and a mobile phase with a pH gradient for separation, followed by detection with an ion trap mass spectrometer in negative polarity. nih.gov The method has been validated for accuracy, specificity, precision, and linearity, demonstrating its robustness for enzymatic activity assays. nih.gov Furthermore, advancements in LC-MS technology, including the use of hybrid columns with both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands, enable the separation of challenging sugar phosphate isomers with high sensitivity. oup.com
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna NH2 (150 mm x 2.0 mm id) |
| Mobile Phase | 5 mM triethylamine acetate buffer/ACN (80:20) v/v |
| Gradient | Linear pH gradient (from pH = 9 to 10 in 15 min) |
| Flow Rate | 0.3 mL/min |
| Detection | Ion Trap Mass Spectrometer (Negative Polarity) |
| Monitored Ions (m/z) | 339 (F1,6BP), 259 (F6P) |
Radioisotopic Assays for Enzyme Activity
Radioisotopic assays provide a highly sensitive method for determining the activity of enzymes involved in fructose-1-phosphate metabolism, such as aldolase B. These assays typically involve the use of a radiolabeled substrate, and the enzyme activity is quantified by measuring the rate of formation of a radiolabeled product.
A solid-phase, noncompetitive radioimmunoassay has been developed for the specific measurement of human aldolase B in serum and tissues. nih.gov This method utilizes specific antibodies against aldolase B and a radio-iodinated specific IgG antibody to quantify the enzyme concentration. nih.gov This technique has proven useful in clinical settings as a marker for liver cell necrosis. nih.gov While this specific example measures the enzyme protein level rather than its catalytic activity, similar principles using radiolabeled substrates can be applied to directly measure enzyme kinetics.
Molecular and Genetic Techniques
The study of fructose-1-phosphate metabolism has been significantly advanced by the application of molecular and genetic techniques. These approaches allow for the investigation of gene expression patterns and the functional consequences of genetic modifications.
Gene Expression Profiling (Transcriptomics)
Gene expression profiling, or transcriptomics, enables the comprehensive analysis of gene activity in response to various stimuli, such as dietary fructose. Studies have shown that dietary fructose can significantly alter the expression of genes involved in energy and lipid metabolism. frontiersin.org For instance, in rats fed a high-fructose diet, transcriptomic analysis revealed upregulation of genes involved in inflammation, such as Tnfa, Il6, and Ccl2, and downregulation of genes like Sirt1, Ppara, and Fgf21. nih.gov
In human-derived HepG2 liver cells, while fructose is actively taken up and metabolized, it does not necessarily lead to an increased expression of lipogenic enzymes like fatty acid synthase (FAS) or acetyl-CoA carboxylase (ACC-1) compared to glucose alone. plos.org This highlights the complexity of gene regulation in response to different sugars. Transcriptomic analyses in genetically diverse mouse strains have further demonstrated that the effects of fructose on gene expression are tissue-specific and dependent on the genetic background, influencing susceptibility to metabolic conditions like adiposity and glucose intolerance. nih.gov
Genetic Manipulation (e.g., Knockout Models for Aldolase B, Ketohexokinase)
The use of genetically manipulated animal models, particularly knockout mice, has been instrumental in elucidating the in vivo roles of key enzymes in fructose metabolism.
Aldolase B Knockout Models: Mice with a targeted deletion of the aldolase B gene (Aldob-/-) serve as a valuable model for hereditary fructose intolerance (HFI) in humans. nih.gov These mice exhibit similar pathologies to human HFI patients upon fructose exposure, including liver dysfunction and failure to thrive. nih.gov Studies on Aldob-/- mice have revealed that the accumulation of fructose-1-phosphate leads to enhanced de novo lipogenesis and hepatic steatosis. researchgate.net Interestingly, this phenotype can be ameliorated by crossing these mice with ketohexokinase knockout mice, demonstrating the critical role of fructose-1-phosphate in triggering these metabolic disturbances. researchgate.net Furthermore, research on these models has shown abnormalities in hepatic nucleotide sugars, suggesting broader metabolic consequences of aldolase B deficiency. nih.gov
Ketohexokinase Knockout Models: Ketohexokinase (KHK) is the first enzyme in the fructose metabolism pathway. physiology.org Knockout mouse models for KHK (Khk-/-) have been generated to study the effects of blocking this initial step. physiology.orgnih.gov These mice serve as a model for essential fructosuria, a benign human condition. physiology.orgnih.gov When challenged with a high-fructose diet, Khk-/- mice are protected from diet-induced hepatic steatosis and insulin resistance. physiology.orgnih.govphysiology.org NMR spectroscopic analysis of these mice after fructose ingestion shows significantly elevated levels of fructose in the urine and plasma, with reduced conversion to glucose and lactate, confirming the metabolic block. physiology.org
| Genotype | Human Condition Modeled | Key Phenotype upon Fructose Challenge | Reference |
|---|---|---|---|
| Aldolase B Knockout (Aldob-/-) | Hereditary Fructose Intolerance (HFI) | Liver dysfunction, hepatic steatosis, accumulation of Fructose-1-phosphate | nih.govresearchgate.net |
| Ketohexokinase Knockout (Khk-/-) | Essential Fructosuria | Protection from hepatic steatosis and insulin resistance, elevated blood and urine fructose | physiology.orgnih.govphysiology.org |
Therapeutic Strategies Targeting Fructose 1 Phosphate Metabolism
Ketohexokinase (KHK) Inhibitors
Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose (B13574) metabolism, catalyzing the conversion of fructose to fructose-1-phosphate. jci.org Its inhibition is a primary strategy to prevent the adverse effects of excessive fructose consumption. patsnap.com By blocking this initial step, KHK inhibitors aim to reduce the accumulation of fructose-1-phosphate and its downstream consequences. jci.orgpatsnap.com
Preclinical and Clinical Development of KHK Inhibitors
The development of KHK inhibitors has progressed from early compounds with limited selectivity to a new generation of highly specific inhibitors. jci.orgbiorxiv.org Initial inhibitors were often hampered by a lack of specificity due to the commonality of ATP binding domains across many enzymes. jci.org However, newer compounds have demonstrated significantly greater selectivity for KHK. jci.org
One of the most notable KHK inhibitors to reach clinical trials is PF-06835919, developed by Pfizer. nih.govresearchgate.net This compound is a potent and reversible inhibitor of both major isoforms of KHK, KHK-A and KHK-C. researchgate.net Preclinical studies in animal models demonstrated its ability to reduce risk factors for cardiovascular disease and decrease hepatic fructose metabolism. researchgate.net
A Phase 2 clinical trial involving 164 participants with NAFLD showed that PF-06835919 effectively reduced liver fat and inflammation over a 16-week period. nih.gov Patients in the trial also experienced significant reductions in insulin (B600854) concentrations. nih.gov Despite these promising results, further development of some KHK inhibitors has been halted for undisclosed reasons. mdpi.com
Another KHK inhibitor, LY-3522348, reported by Eli Lilly and Company, has also shown high potency in preclinical studies. mdpi.com
Interactive Table: Selected KHK Inhibitors in Development
| Compound | Developer | Stage of Development | Key Findings |
| PF-06835919 | Pfizer | Phase 2 Clinical Trials | Reduced liver fat, inflammation, and insulin concentrations in NAFLD patients. nih.govresearchgate.net |
| LY-3522348 | Eli Lilly and Company | Preclinical | Demonstrated high potency as a KHK inhibitor. mdpi.com |
Potential for Treating Metabolic Disorders (NAFLD, Diabetes, Obesity)
The inhibition of KHK holds significant therapeutic potential for a spectrum of metabolic disorders driven by high fructose consumption. patsnap.com
Non-Alcoholic Fatty Liver Disease (NAFLD): High fructose intake is a major contributor to NAFLD, promoting fat accumulation in the liver. patsnap.com KHK inhibitors can mitigate this by reducing the production of fructose-1-phosphate, a key driver of de novo lipogenesis (the synthesis of fatty acids). jci.org Clinical trials have confirmed that KHK inhibition can lead to a significant reduction in whole liver fat in patients with NAFLD. jci.orgmdpi.com
Diabetes: Excessive fructose metabolism can lead to insulin resistance, a precursor to type 2 diabetes. patsnap.com By blocking KHK, these inhibitors can improve insulin sensitivity and help manage blood sugar levels. patsnap.comnih.gov
Obesity: Fructose consumption is linked to increased calorie intake and fat accumulation. patsnap.com Preclinical studies have shown that inhibiting KHK can lead to reductions in body weight and adipose tissue expansion. nih.gov
Modulation of Aldolase (B8822740) B Activity
Aldolase B is the second key enzyme in fructose metabolism, responsible for cleaving fructose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. mdpi.com Modulating its activity presents another potential therapeutic avenue.
Challenges and Opportunities in Aldolase B Targeting
Targeting aldolase B is a more complex endeavor than inhibiting KHK. While reducing its activity could theoretically limit the downstream metabolic consequences of fructose-1-phosphate, complete inhibition is problematic.
A significant challenge lies in the fact that genetic deficiency of aldolase B causes hereditary fructose intolerance (HFI), a serious metabolic disorder. bu.edumetabolicsupportuk.org In individuals with HFI, the inability to break down fructose-1-phosphate leads to its toxic accumulation, causing severe liver and kidney damage. bu.edunih.gov This makes systemically inhibiting aldolase B a risky strategy unless combined with a strict fructose-restricted diet. nih.gov
However, there are opportunities in understanding the nuanced regulation of aldolase B. Research has shown that the enzyme's activity and intracellular location can be modulated by various metabolic conditions and its interaction with other proteins, such as fructose-1,6-bisphosphatase-1 (FBPase-1). portlandpress.comnih.gov This suggests that it may be possible to subtly modulate its function rather than completely blocking it. For instance, in the context of certain cancers, where aldolase B is upregulated in liver metastases, targeting its activity in a localized manner could be a viable therapeutic strategy. researchgate.netnih.gov
Strategies to Mitigate Fructose-1-phosphate Toxicity
Beyond directly targeting the primary enzymes of fructose metabolism, researchers are exploring strategies to counteract the toxic effects of fructose-1-phosphate accumulation.
Inhibition of Mannose Phosphate Isomerase (MPI)
An intriguing approach to mitigating fructose-1-phosphate toxicity involves the inhibition of mannose phosphate isomerase (MPI). MPI is an enzyme that interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate (B1210287). nih.govnih.gov
Research has revealed a novel mechanism where fructose-1-phosphate itself can act as a competitive inhibitor of MPI. mdpi.comsciety.org This inhibition of MPI by fructose-1-phosphate has been shown to reduce protein N-glycosylation and trigger endoplasmic reticulum stress, ultimately impairing the viability of certain cancer cells. sciety.org
This finding suggests that intentionally inhibiting MPI could be a therapeutic strategy to mimic and enhance this anti-cancer effect. By screening FDA-approved drugs, researchers have identified compounds like Ebselen as potent MPI inhibitors, and these have shown efficacy in mouse models. sciety.org This strategy essentially leverages the toxic potential of fructose-1-phosphate accumulation to selectively target and kill cancer cells that have a high capacity for fructose metabolism. sciety.org
Future Research Directions in Fructose 1 Phosphate Biology
Elucidating Undiscovered Molecular Mechanisms of Fructose-1-phosphate Toxicity
Future research must extend beyond the established understanding of fructose-1-phosphate (F-1-P) toxicity, which is primarily attributed to ATP depletion and phosphate (B84403) trapping. wikipedia.org A crucial area of investigation is the impact of F-1-P on post-translational modifications of proteins, which could alter their function and contribute to cellular dysfunction. The accumulation of F-1-P may inhibit or activate various kinases and phosphatases, leading to a cascade of downstream effects on cellular signaling and metabolism.
Another significant avenue for research is the potential of F-1-P to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov The metabolic burden from high levels of F-1-P could disrupt protein folding within the ER, leading to cellular stress and apoptosis. nih.gov Research should also explore the direct interactions of F-1-P with other cellular components, such as transcription factors like SREBP-1 and ChREBP, to understand its influence on gene expression related to lipogenesis and glycolysis. xiahepublishing.com Furthermore, investigating the role of F-1-P in promoting oxidative stress through the generation of reactive oxygen species (ROS) is a promising direction, as this could link fructose (B13574) metabolism to cellular damage and inflammation. semanticscholar.orgmdpi.com Intracellular uric acid, a byproduct of F-1-P metabolism, is known to cause mitochondrial oxidative stress. mdpi.com
Comprehensive Understanding of Aldolase (B8822740) B Regulation
A deeper understanding of the regulation of aldolase B, the enzyme that cleaves F-1-P, is critical. While mutations in the ALDOB gene are known to cause hereditary fructose intolerance (HFI), the non-genetic regulatory mechanisms are less clear. wjgnet.comnih.gov Future studies should focus on the transcriptional regulation of the ALDOB gene, identifying the transcription factors and signaling pathways that control its expression. nih.govresearchgate.net Research has identified binding sites for transcription factors like NFY, HNF1, and HNF3 in the ALDOB promoter. nih.govresearchgate.net
Post-translational modifications of the aldolase B enzyme, including phosphorylation, ubiquitination, and acetylation, could significantly affect its activity and stability. Investigating these modifications will provide a more dynamic view of F-1-P metabolism. Additionally, exploring the allosteric regulation of aldolase B by other metabolites could uncover new control points. The regulation of aldolase B is not fully understood, though increased transcription of the ALDOB gene has been observed with higher dietary carbohydrate intake and lower glucagon (B607659) levels. wikipedia.org
Exploring the Full Physiological Significance of Fructose-1-phosphate Metabolism in Diverse Tissues (e.g., Kidney, Brain)
While the liver is the primary site of fructose metabolism, the impact of F-1-P in other tissues like the kidney and brain requires further investigation. wjgnet.commdpi.com In the kidneys, F-1-P accumulation is implicated in proximal renal tubular acidosis and may lead to chronic renal insufficiency. wjgnet.commdpi.com Future research should clarify how F-1-P contributes to renal pathology, including its effects on tubular function and inflammation. mdpi.comphysiology.org
The brain can also metabolize fructose, and it is important to investigate how F-1-P accumulation might affect neuronal function, neurotransmitter synthesis, and synaptic plasticity. news-medical.netnih.gov Studies have shown that high fructose intake can negatively impact mitochondrial biogenesis and function in the hippocampus. news-medical.netnih.gov Understanding the potential link between high fructose consumption, brain F-1-P levels, and neurodegenerative diseases is a critical future direction. frontiersin.org
Long-Term Studies on the Systemic Metabolic Effects of Fructose-1-phosphate Pathway Modulation
Long-term studies are essential to understand the systemic metabolic effects of modulating the F-1-P pathway. This includes investigating the long-term consequences of both inhibiting and enhancing F-1-P metabolism. For example, long-term inhibition of ketohexokinase (KHK), the enzyme that produces F-1-P, has shown promise in preclinical models for preventing metabolic syndrome. diabetesjournals.orgnih.gov However, the long-term safety and potential off-target effects of KHK inhibitors need thorough evaluation. nih.gov
Conversely, it is crucial to understand the long-term effects of chronically elevated F-1-P, even at subclinical levels. This will require the development of sensitive methods for measuring F-1-P in various tissues. Such studies could clarify the role of F-1-P in common metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. nih.govmdpi.com
Development of Novel Diagnostic Biomarkers and Therapeutic Interventions for Fructose-1-phosphate-Related Pathologies
A key area for future research is the development of new diagnostic biomarkers and treatments for F-1-P-related disorders. For HFI, non-invasive biomarkers that reflect the severity of F-1-P accumulation would be valuable for monitoring the disease. msdmanuals.com In the context of more common metabolic diseases, F-1-P or its downstream metabolites could serve as biomarkers for fructose-induced metabolic dysfunction.
On the therapeutic front, the development of specific and potent KHK inhibitors is a promising strategy. mdpi.comresearchgate.netnih.govpatsnap.com Several KHK inhibitors are currently in clinical development. researchgate.net Other potential therapeutic targets, such as aldolase B activators, could also be explored. For HFI, gene therapy remains a long-term therapeutic goal.
Integration of Fructose-1-phosphate Research with Broader Metabolic and Disease Models
To fully understand the importance of F-1-P, research on this metabolite needs to be integrated into broader models of metabolism and disease. This involves using systems biology and computational modeling to understand how changes in the F-1-P pathway affect the entire metabolic network.
Furthermore, the role of F-1-P should be investigated in a wide range of diseases beyond those directly linked to fructose metabolism. For instance, exploring the contribution of F-1-P to cardiovascular disease, cancer, and neurodegenerative diseases could reveal new disease mechanisms. xiahepublishing.comfrontiersin.orgdiabetesjournals.orgnih.govsnmjournals.org This integrative approach will require collaboration across different research fields.
Investigating Fructose-1-phosphate's Role in Cellular and Organelle Specific Stress Responses
A more detailed understanding of how F-1-P contributes to stress responses within specific cellular compartments is needed. Research should focus on how F-1-P accumulation affects mitochondrial function, including oxidative phosphorylation. sochob.clthe-dna-universe.commdpi.com Fructose metabolism can lead to mitochondrial dysfunction and oxidative stress. the-dna-universe.commdpi.com
Q & A
Q. What experimental models are most suitable for studying fructose-1-phosphate metabolism in mammalian systems, and how do researchers validate these models?
- Methodological Answer : Rat hepatocytes or isolated nerve terminals are commonly used due to their high expression of enzymes like aldolase B and fructokinase . Validation involves measuring F1P accumulation via HPLC or enzymatic assays (e.g., colorimetric detection of inorganic phosphate release). Tissue-specific gene expression profiles (e.g., RT-PCR for aldolase isoforms) should corroborate enzyme activity data .
Q. How can researchers quantify fructose-1-phosphate in biological samples, and what are the limitations of current techniques?
- Methodological Answer : F1P is quantified using enzymatic coupling assays (e.g., linking F1P cleavage by aldolase B to NADH production) or LC-MS/MS for higher specificity. Limitations include interference from structurally similar metabolites (e.g., fructose-6-phosphate) and the need for rapid sample quenching to prevent enzymatic degradation .
Q. What are the standard protocols for isolating and characterizing fructose-1-phosphate in vitro?
- Methodological Answer : Isolation often involves ion-exchange chromatography followed by barium salt precipitation. Purity is confirmed via NMR (e.g., characteristic anomeric proton signals) and mass spectrometry. Enzymatic activity assays (e.g., fructokinase activity monitored via ATP depletion) validate functional integrity .
Advanced Research Questions
Q. How can conflicting data on fructose-1-phosphate’s dual role as a metabolic intermediate and signaling molecule be resolved?
- Methodological Answer : Use tissue-specific knockout models (e.g., intestinal enterocyte-specific aldolase B deletion) to isolate signaling effects. Metabolomic profiling (e.g., stable isotope tracing) paired with transcriptomic analysis can distinguish metabolic flux from signaling pathways. Cross-study comparisons should account for differences in model systems (e.g., in vitro vs. in vivo) .
Q. What strategies address reproducibility challenges in studies examining fructose-1-phosphate’s interaction with glucokinase regulatory protein (GKRP)?
Q. How can researchers systematically evaluate the impact of aldolase isoform expression biases on fructose-1-phosphate metabolic flux?
- Methodological Answer : Perform siRNA-mediated knockdown of aldolase A, B, or C in cell models, followed by ¹³C-fructose tracing to quantify F1P accumulation and downstream metabolites (e.g., dihydroxyacetone phosphate). Compare results to enzyme kinetics data (e.g., Kₘ values for F1P across isoforms) .
Q. What computational tools are effective for modeling fructose-1-phosphate dynamics in metabolic networks, and how are they validated?
- Methodological Answer : Constraint-based models (e.g., COBRA Toolbox) integrate F1P-related reactions (e.g., fructokinase, aldolase B) with transcriptomic data. Validation involves comparing predicted flux distributions to experimental metabolomics datasets. Sensitivity analysis identifies critical control points (e.g., aldolase B activity thresholds) .
Data Analysis & Literature Review
Q. How should researchers design literature searches to identify high-quality studies on fructose-1-phosphate’s metabolic roles?
- Methodological Answer : Use Boolean operators in databases like PubMed (e.g., "fructose-1-phosphate AND (metabolism OR signaling) NOT review"). Limit searches to titles/abstracts for specificity. Prioritize studies with mechanistic data (e.g., enzyme kinetics, knockout models) over correlative observations .
Q. What criteria are critical when reconciling contradictory findings in F1P-related toxicological studies?
- Methodological Answer : Assess dose-dependency, exposure duration, and model relevance (e.g., rodent vs. human hepatocytes). Use meta-analysis tools to quantify heterogeneity and publication bias. Cross-reference with class-level data (e.g., organophosphate toxicity) where direct evidence is limited .
Ethics & Reproducibility
Q. How can researchers ensure transparency when reporting fructose-1-phosphate experimental data?
- Methodological Answer :
Adhere to FAIR principles: Provide raw metabolomics datasets in repositories like MetaboLights. Document instrument parameters (e.g., LC-MS collision energy) and statistical thresholds (e.g., FDR correction for multi-omics studies). Publish negative results in supplementary materials to avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
